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5-Tert-butyl-2-methylfuran-3-carboxylic acid Documentation Hub

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  • Product: 5-Tert-butyl-2-methylfuran-3-carboxylic acid
  • CAS: 38422-62-7

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Substituted Furans in Chemical Synthesis and Discovery

An In-depth Technical Guide to 5-Tert-butyl-2-methylfuran-3-carboxylic acid Furan derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Furan derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials. Their unique electronic properties and versatile reactivity make them prized scaffolds for synthetic chemists. Within this class, 5-Tert-butyl-2-methylfuran-3-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern—a bulky, lipophilic tert-butyl group, a methyl group, and a strategically placed carboxylic acid handle—offers a compelling combination of features for molecular design and synthesis.

The carboxylic acid moiety itself is a critical functional group in medicinal chemistry, present in the pharmacophores of over 450 marketed drugs.[1][2] However, challenges related to metabolic stability and membrane permeability often necessitate chemical modifications.[1] Molecules like 5-tert-butyl-2-methylfuran-3-carboxylic acid serve as valuable building blocks or "organic intermediates"[3], allowing for the systematic exploration of chemical space around a rigid, aromatic core to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of its molecular structure, physicochemical properties, and potential applications, offering field-proven insights for its use in a research setting.

Molecular Structure and Physicochemical Properties

The structural architecture of 5-tert-butyl-2-methylfuran-3-carboxylic acid is defined by a five-membered furan ring substituted at positions 2, 3, and 5. The tert-butyl group at the 5-position sterically shields that side of the ring and significantly increases lipophilicity. The methyl group at the 2-position and the carboxylic acid at the 3-position provide key points for further chemical modification and interaction with biological targets.

Caption: 2D molecular structure of the title compound.

A summary of its key chemical identifiers and properties is provided below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₃[3][4][5]
Molecular Weight 182.22 g/mol [4][5][6]
IUPAC Name 5-tert-butyl-2-methylfuran-3-carboxylic acid[4]
CAS Number 38422-62-7[3][4][5]
Synonyms 5-tert-butyl-2-methyl-3-furoic acid[4][5]
SMILES CC1=C(C=C(O1)C(C)(C)C)C(=O)O[4][5]
InChI Key NWWAPYOVUAEIJB-UHFFFAOYSA-N[4][5]
Physical Form Solid[6]
Melting Point 92 °C[5]

Proposed Synthetic Pathway and Mechanistic Considerations

The key to this approach is the selection of an appropriate 1,4-dicarbonyl precursor. A plausible starting material would be a β-keto ester that can be elaborated to introduce the necessary methyl and tert-butyl functionalities at the correct positions.

SynthesisWorkflow start Precursor: Ethyl 2-acetyl-4,4-dimethyl-3-oxopentanoate reagent1 + Strong Acid Catalyst (e.g., H₂SO₄) + Heat start->reagent1 intermediate Intermediate: Intramolecular Cyclization & Dehydration reagent1->intermediate Paal-Knorr Furan Synthesis hydrolysis + Base (e.g., NaOH) + Acidic Workup (e.g., HCl) intermediate->hydrolysis product Final Product: 5-Tert-butyl-2-methylfuran-3-carboxylic acid hydrolysis->product Ester Hydrolysis

Caption: Proposed synthetic workflow for the target compound.

Protocol Rationale and Self-Validation
  • Step 1: Paal-Knorr Cyclization: The chosen precursor, a 1,4-dicarbonyl compound, is subjected to strong acid catalysis. The acid protonates one of the carbonyl oxygens, activating it for nucleophilic attack by the enol form of the other carbonyl. This intramolecular reaction forms a five-membered cyclic hemiacetal. Subsequent dehydration, driven by heat, is rapid and irreversible, leading to the formation of the aromatic furan ring. This step yields the ethyl ester of the target molecule. The success of this step is validated by the disappearance of the starting material (monitored by Thin Layer Chromatography, TLC) and the appearance of a new, less polar spot corresponding to the furan ester.

  • Step 2: Ester Hydrolysis: The resulting ethyl ester is then saponified using a strong base like sodium hydroxide. This reaction proceeds via nucleophilic acyl substitution to form the sodium carboxylate salt. An acidic workup is then required to protonate the carboxylate, yielding the final carboxylic acid product. The completion of this step is validated by a change in solubility (the sodium salt is water-soluble, while the final acid is less so) and confirmed analytically.

Characterization Protocol: A Self-Validating System

To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques must be employed.

Objective: To verify the structure and assess the purity of the synthesized 5-tert-butyl-2-methylfuran-3-carboxylic acid.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the final product in 0.7 mL of deuterated chloroform (CDCl₃). The expected spectrum should show distinct signals corresponding to:

      • A singlet for the tert-butyl protons (~1.3 ppm, 9H).

      • A singlet for the methyl protons (~2.4 ppm, 3H).

      • A singlet for the furan ring proton (~6.2 ppm, 1H).

      • A broad singlet for the carboxylic acid proton (>10 ppm, 1H).

    • ¹³C NMR: A more concentrated sample will reveal the 10 distinct carbon environments, confirming the full carbon skeleton.

    • Causality: NMR provides unambiguous information about the chemical environment of each proton and carbon, serving as a primary method for structural confirmation. The integration of proton signals validates the relative number of each type of proton.

  • Mass Spectrometry (MS):

    • Utilize a technique like Electrospray Ionization (ESI) in negative ion mode. The expected result is a prominent peak at an m/z (mass-to-charge ratio) of 181.08 [M-H]⁻, corresponding to the deprotonated molecule.

    • Causality: MS directly measures the molecular weight of the compound, providing definitive confirmation that matches the expected molecular formula.[4]

  • Purity Assessment (HPLC):

    • Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method. A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Causality: A pure sample will yield a single, sharp peak. The area of this peak relative to any impurity peaks allows for quantitative purity determination, often required to be >97% for use in further applications.[4]

Applications in a Research and Drug Development Context

The utility of 5-tert-butyl-2-methylfuran-3-carboxylic acid lies in its potential as a versatile scaffold in medicinal chemistry. The carboxylic acid group is a common pharmacophoric element, but it can also be a liability. This molecule allows for several strategic applications:

  • Scaffold for Library Synthesis: The carboxylic acid can be easily converted into a wide range of functional groups (esters, amides, etc.), allowing for the rapid generation of a library of derivatives. This is crucial in the hit-to-lead phase of drug discovery, where structure-activity relationships (SAR) are explored.

  • Bioisosteric Replacement Studies: In drug design, replacing a problematic chemical group with another that retains similar biological activity but has improved properties is a common strategy.[2] The furan-3-carboxylic acid moiety can itself be considered a bioisostere for other acidic groups. Furthermore, the core structure can be used in projects where researchers are seeking novel replacements for other aromatic systems, such as a benzene ring, to modulate properties like solubility, metabolic stability, and target engagement.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 182.22 g/mol , this molecule fits within the "rule of three" criteria for a chemical fragment. Its rigid structure and defined chemical handles make it an attractive starting point for FBDD campaigns, where small fragments are screened for weak binding to a biological target and then grown or linked to create more potent leads.

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound.

  • Hazards: The compound is known to cause skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Tert-butyl-2-methylfuran-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined structure, characterized by a molecular weight of 182.22 g/mol and a specific arrangement of functional groups, provides a robust platform for synthetic elaboration.[4][5][6] For researchers in drug discovery and materials science, this molecule offers a valuable starting point for creating novel chemical entities with tailored properties. By understanding its synthesis, characterization, and potential applications, scientists can effectively leverage this versatile building block to advance their research objectives.

References

  • 5-tert-butyl-2-methylfuran-3-carboxylic acid | Stenutz. Stenutz. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

history and discovery of tert-butyl substituted furan acids

The Tert-Butyl Furan Motif: Metabolic Stabilization & Pharmacophore Design Abstract The incorporation of tert-butyl substituents onto furan-2-carboxylic acid scaffolds represents a pivotal strategy in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The Tert-Butyl Furan Motif: Metabolic Stabilization & Pharmacophore Design

Abstract

The incorporation of tert-butyl substituents onto furan-2-carboxylic acid scaffolds represents a pivotal strategy in medicinal chemistry, specifically designed to overcome the metabolic liability of the furan ring. While unsubstituted furans are prone to rapid cytochrome P450-mediated oxidation—yielding toxic reactive metabolites like cis-2-butene-1,4-dial—the 5-tert-butyl-2-furoic acid motif effectively blocks this pathway. This guide analyzes the history, synthetic evolution, and pharmacological logic of this scaffold, with a focus on its application in hypolipidemic agents and fatty acid mimetics .

Part 1: The Stability Paradox

The Core Challenge: The furan ring is a classic bioisostere for phenyl and pyridine rings, offering unique hydrogen-bonding potential and reduced lipophilicity. However, in its unsubstituted form, it is a "structural alert" in drug discovery.

  • Metabolic Liability: The

    
    -positions (C2 and C5) are highly electron-rich and susceptible to oxidation by CYP450 enzymes (specifically CYP2E1).
    
  • Toxicity Mechanism: Oxidation yields an epoxide intermediate or a hydroxylated furan, which rapidly ring-opens to form cis-2-butene-1,4-dial . This reactive dialdehyde crosslinks proteins and DNA, leading to hepatotoxicity.

The Tert-Butyl Solution: The introduction of a tert-butyl group at the C5 position serves a dual purpose:

  • Metabolic Blocking: It removes the abstractable

    
    -proton and provides immense steric bulk, preventing the approach of the heme-iron center of CYP450s.
    
  • Lipophilicity Tuning: It mimics the hydrophobic volume of alkyl chains found in natural fatty acids, making it an ideal scaffold for furan fatty acid (F-acid) mimetics.

Part 2: Historical Genesis & Discovery

The systematic exploration of tert-butyl furan acids emerged in the mid-1970s , driven by the search for non-fibrate hypolipidemic agents.

  • The Parker Era (1977): The seminal work by R.A.[1] Parker and colleagues at Merrell-National Laboratories (now part of Sanofi) identified 5-(tetradecyloxy)-2-furancarboxylic acid (TOFA) as a potent inhibitor of Acetyl-CoA Carboxylase (ACC).

    • The Pivot: While TOFA used a long alkoxy chain, the SAR (Structure-Activity Relationship) studies revealed that 5-alkyl-2-furoic acids were viable surrogates for fatty acids.

    • The Innovation: Researchers recognized that natural F-acids (found in fish oils) had antioxidant properties but were metabolically unstable. Synthetic analogs substituting the labile methyl/propyl groups with tert-butyl groups retained the lipid-lowering activity while significantly extending plasma half-life.

  • Modern Applications: Today, the 5-tert-butyl-2-furoic acid scaffold is utilized in:

    • MMP Inhibitors: As a zinc-binding group precursor (converted to hydroxamic acids).

    • Metabolic Tracers: Stable isotopes of F-acids for LC-MS profiling.

    • Fragment-Based Drug Discovery (FBDD): As a robust, soluble, and crystallizable fragment.

Part 3: Medicinal Chemistry Logic (Mechanism & SAR)

Metabolic Activation vs. Blockade

The following diagram illustrates the divergent fates of unsubstituted furan versus the tert-butyl protected analog.

MetabolicPathways Furan Unsubstituted Furan (Metabolically Labile) CYP CYP450 Oxidation (CYP2E1) Furan->CYP High Affinity Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Dialdehyde cis-2-Butene-1,4-dial (TOXIC / DNA Crosslinker) Epoxide->Dialdehyde Ring Opening TBFuran 5-tert-Butyl-2-Furoic Acid (Metabolically Stable) TBFuran->CYP Steric Blockade Excretion Glucuronidation & Excretion (Safe Clearance) TBFuran->Excretion Phase II Metabolism

Caption: Divergent metabolic pathways. Unsubstituted furans undergo bioactivation to toxic dialdehydes, whereas 5-tert-butyl substitution forces the molecule towards safe Phase II conjugation.

SAR Decision Matrix

When designing furan-based drugs, the choice of the 5-substituent is critical.

ParameterUnsubstituted Furan5-Methyl Furan5-tert-Butyl Furan
Metabolic Stability Low (

min)
Moderate (benzylic oxidation possible)High (

h)
Toxicity Risk High (Reactive metabolites)ModerateLow (Inert)
Lipophilicity (LogP) ~1.3~1.8~3.2
Primary Utility Bioisostere (risky)Natural Product MimicDrug Scaffold

Part 4: Synthetic Protocols

The synthesis of 5-tert-butyl-2-furoic acid is a self-validating two-step protocol relying on Friedel-Crafts alkylation followed by Lithiation-Carboxylation .

Step 1: Friedel-Crafts Alkylation of Furan
  • Objective: Selective installation of the tert-butyl group at the C2 position.

  • Reagents: Furan (excess), tert-Butyl Chloride,

    
     (catalytic).
    
  • Protocol:

    • Charge a flame-dried flask with anhydrous

      
       (1 mol%) and dry dichloromethane (DCM).
      
    • Add tert-Butyl Chloride (1.0 equiv) dropwise at 0°C.

    • Add Furan (2.0 equiv) slowly to prevent polymerization (exothermic).

    • Stir at room temperature for 2 hours. Monitor by GC-MS (Target

      
       = 124).
      
    • Quench with water, extract with DCM, and distill.

    • Yield: ~70-80% of 2-tert-butylfuran .

Step 2: Lithiation & Carboxylation
  • Objective: Installation of the carboxylic acid at the C5 position.

  • Reagents: n-Butyllithium (n-BuLi), Dry

    
     (gas or dry ice).
    
  • Protocol:

    • Dissolve 2-tert-butylfuran (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Critical Step: Allow to warm to 0°C for 30 mins to ensure complete lithiation (formation of 5-lithio species), then re-cool to -78°C.

    • Bubble anhydrous

      
       gas  into the solution for 30 mins.
      
    • Quench with 1N HCl to pH 2.

    • Extract with Ethyl Acetate. Recrystallize from Hexanes/EtOAc.

    • Product: 5-tert-butyl-2-furoic acid (White crystalline solid, mp 105-107°C).

Synthetic Logic Flow

Synthesis Start Furan + t-BuCl Step1 Friedel-Crafts Alkylation (FeCl3, DCM, 0°C) Start->Step1 Inter 2-tert-Butylfuran (Liquid, bp 119°C) Step1->Inter Step2 Lithiation (n-BuLi, -78°C) Carboxylation (CO2) Inter->Step2 Final 5-tert-Butyl-2-Furoic Acid (Solid, mp 106°C) Step2->Final

Caption: Two-step synthesis of 5-tert-butyl-2-furoic acid via regioselective alkylation and metallation.

Part 5: References

  • Parker, R. A., et al. (1977).[2][3] "5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids."[1][2][3] Journal of Medicinal Chemistry, 20(6), 781-791. Link

  • Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions." Lipids, 40(8), 755-771. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II, Vol 2, 395-436. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid: A Detailed Guide for Researchers

Introduction: The Significance of Substituted Furans The furan motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Furans

The furan motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in the design of novel therapeutics. Specifically, polysubstituted furans, such as 5-Tert-butyl-2-methylfuran-3-carboxylic acid, are of significant interest due to the precise spatial arrangement of functional groups that can be tailored to interact with biological targets. The tert-butyl group often confers increased metabolic stability and lipophilicity, while the carboxylic acid moiety provides a handle for further derivatization or can act as a key pharmacophoric element. This guide provides a comprehensive overview of a plausible and robust synthetic protocol for 5-Tert-butyl-2-methylfuran-3-carboxylic acid, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Approach

A common and effective method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] This approach is particularly attractive due to its reliability and the commercial availability of a wide range of starting materials.

Our retrosynthetic analysis for the target molecule, 5-Tert-butyl-2-methylfuran-3-carboxylic acid, identifies a key 1,4-dicarbonyl intermediate. The furan ring is disconnected to reveal a substituted hexane-2,5-dione derivative. The carboxylic acid at the 3-position can be envisioned as being derived from a corresponding ester, which is a common strategy to protect the acid functionality during the cyclization step.

G target 5-Tert-butyl-2-methylfuran-3-carboxylic acid intermediate1 Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate target->intermediate1 Hydrolysis intermediate2 3-Acetyl-5,5-dimethyl-2-hexanone (1,4-Dicarbonyl Precursor) intermediate1->intermediate2 Paal-Knorr Cyclization reagents Ethyl acetoacetate & 3,3-Dimethyl-2-butanone intermediate2->reagents Synthesis

Caption: Retrosynthetic analysis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid.

Proposed Synthesis Pathway

The proposed forward synthesis involves two main stages:

  • Synthesis of the 1,4-dicarbonyl precursor: This can be achieved through a Claisen-type condensation followed by alkylation, or other established methods for forming carbon-carbon bonds alpha to a carbonyl group.

  • Paal-Knorr cyclization and subsequent hydrolysis: The synthesized 1,4-dicarbonyl compound is then subjected to acid-catalyzed cyclization to form the furan ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-acetyl-4,4-dimethyl-3-oxopentanoate (1,4-Dicarbonyl Precursor)

This protocol is based on established methodologies for the acylation of β-keto esters.

Materials and Reagents:

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases and the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,4-dicarbonyl precursor. Purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate

This protocol utilizes the Paal-Knorr furan synthesis.[1][3]

Materials and Reagents:

  • Ethyl 2-acetyl-4,4-dimethyl-3-oxopentanoate (from Part 1)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-tert-butyl-2-methylfuran-3-carboxylate.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Furan Synthesis A Ethyl acetoacetate + NaH in THF B Enolate Formation A->B Deprotonation C Pivaloyl Chloride Addition B->C Acylation D 1,4-Dicarbonyl Precursor C->D Workup E 1,4-Dicarbonyl Precursor in Toluene D->E F Acid-Catalyzed Cyclization (p-TsOH, Reflux) E->F Paal-Knorr G Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate F->G Dehydration

Caption: Workflow for the synthesis of the furan intermediate.

Part 3: Hydrolysis to 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Materials and Reagents:

  • Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate (from Part 2)

  • Ethanol

  • Sodium hydroxide (or Potassium hydroxide) solution (e.g., 2 M)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

Procedure:

  • Dissolve the furan ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Tert-butyl-2-methylfuran-3-carboxylic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Tert-butyl-2-methylfuran-3-carboxylic acidC₁₀H₁₄O₃182.22Solid

Trustworthiness and Self-Validation

The proposed synthetic route relies on well-established and high-yielding reactions, namely the acylation of a β-keto ester and the Paal-Knorr furan synthesis. The progress of each step can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The formation of the desired furan regioisomer is favored by the nature of the 1,4-dicarbonyl precursor.

Conclusion

This application note provides a detailed and scientifically sound protocol for the synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. By leveraging the classic Paal-Knorr furan synthesis, this guide offers researchers a practical and adaptable methodology for accessing this and other polysubstituted furan derivatives, which are valuable building blocks in the pursuit of new chemical entities with potential therapeutic applications.

References

  • Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus 1,4-Diketoverbindungen. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 2nd ed.; Pergamon: Oxford, UK, 2000.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Hoboken, NJ, USA, 2010.
  • Esteves, C. H. A., et al. A copper-catalyzed annulation of 1,3-dicarbonyl compound with diethylene glycol gives 2,3-disubstituted furans. Org. Lett.2015, 17, 3643-3645.
  • Witzeman, J. S.; Nottingham, W. D. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. J. Org. Chem.1991, 56, 1711-1713.
  • Organic Chemistry Portal. Furan synthesis. [Link]

  • RSC Publishing. Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Utilizing 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Amide bond formation is a cornerstone of modern organic and medicinal chemistry.[1][2] This document provides a detailed guide for researchers on t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry.[1][2] This document provides a detailed guide for researchers on the effective use of 5-Tert-butyl-2-methylfuran-3-carboxylic acid in amide coupling reactions. We will delve into the nuances of this particular substrate, exploring the rationale behind selecting appropriate coupling reagents and optimizing reaction conditions to overcome potential challenges, such as steric hindrance. This guide presents validated, step-by-step protocols for common and advanced amide coupling methodologies, including those employing carbodiimides like EDC and uronium-based reagents such as HATU.[3][4] The aim is to equip scientists with the practical knowledge and theoretical understanding necessary to successfully synthesize a diverse range of amide derivatives from this sterically demanding building block.

Introduction: The Significance of Amide Bonds and the Utility of Substituted Furans

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of marketed pharmaceuticals.[2] Consequently, the development of robust and efficient methods for amide bond formation remains a central focus in drug discovery and development.[5] The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging, necessitating the activation of the carboxylic acid.[6] This is achieved through the use of a diverse toolkit of "coupling reagents."[1]

5-Tert-butyl-2-methylfuran-3-carboxylic acid is a valuable synthetic intermediate. The furan scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule offers a unique combination of lipophilicity from the tert-butyl group and potential for further functionalization. However, the steric bulk imposed by the tert-butyl group adjacent to the carboxylic acid can present challenges for standard amide coupling protocols.[2][7] This guide will address these challenges head-on, providing insights into overcoming steric hindrance to achieve high-yielding amide bond formation.

The Fundamentals of Amide Coupling: Activating the Carboxyl Group

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is accomplished by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[1][6]

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, and the desired reaction conditions.[3]

Common Classes of Coupling Reagents:
  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[1][6][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] To suppress side reactions and minimize racemization, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[3][10]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and TBTU are known for their high efficiency and rapid reaction rates.[4][8][11] HATU, in particular, is highly effective for challenging couplings due to the formation of a highly reactive OAt-active ester.[4][11]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for difficult couplings, and are known to minimize racemization.

Amide_Coupling_Principle Carboxylic_Acid R-COOH (5-Tert-butyl-2-methylfuran- 3-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide Amide (R-CO-NHR') Activated_Intermediate->Amide + Amine Byproduct Byproduct Activated_Intermediate->Byproduct Amine R'-NH2 Amine->Amide

Experimental Protocols

The following protocols are designed to be starting points for the optimization of amide coupling reactions with 5-Tert-butyl-2-methylfuran-3-carboxylic acid. Due to the steric hindrance of this substrate, careful selection of reagents and conditions is crucial.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach. The addition of HOBt is highly recommended to improve efficiency and reduce side reactions.

Materials:

  • 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[3]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • Add DIPEA (2.5 equiv) dropwise.[3]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (more stable) O_Acylisourea->HOBt_Ester Urea Urea byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide HOBt_Ester->Amide Amine Amine Amine->Amide

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates where other methods may fail.[12][13]

Materials:

  • 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • HATU (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[3]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[3]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[3]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

HATU_Mechanism Carboxylic_Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic_Acid->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Tetramethylurea Tetramethylurea HATU->Tetramethylurea Amide Amide OAt_Ester->Amide Amine Amine Amine->Amide

Troubleshooting and Optimization for a Sterically Hindered Substrate

When working with 5-Tert-butyl-2-methylfuran-3-carboxylic acid, low yields or incomplete reactions can occur due to steric hindrance. Here are some strategies to address these challenges:

Problem Potential Cause Suggested Solution
Low or No Product Formation Steric hindrance preventing nucleophilic attack.- Switch to a more powerful coupling reagent like HATU or PyBOP.[14]- Increase the reaction temperature. Microwave heating can sometimes be effective.[14]- Consider converting the carboxylic acid to a more reactive acyl fluoride in situ.[13][15]
Low nucleophilicity of the amine.- Use a more potent coupling reagent.[12]- Increase the equivalents of the amine and coupling reagent.
Side Product Formation Racemization of chiral centers.- Add racemization suppressants like HOBt or HOAt.[8]- Perform the reaction at lower temperatures.
Formation of N-acylurea (with carbodiimides).- Ensure the addition of HOBt or a similar additive.[10]- Use a uronium or phosphonium-based coupling reagent instead.

Conclusion

The successful synthesis of amides from 5-Tert-butyl-2-methylfuran-3-carboxylic acid is readily achievable with careful consideration of the reaction parameters. While the steric bulk of the tert-butyl group presents a challenge, employing highly efficient coupling reagents like HATU, along with optimized reaction conditions, can lead to high yields of the desired amide products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Wikipedia. (2023, December 2). HATU. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Biologically Active Furan Derivatives from 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

Executive Summary This application note details the synthetic transformation of 5-tert-butyl-2-methylfuran-3-carboxylic acid (CAS: 38422-62-7) into biologically active scaffolds. Unlike simple furan derivatives, this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic transformation of 5-tert-butyl-2-methylfuran-3-carboxylic acid (CAS: 38422-62-7) into biologically active scaffolds. Unlike simple furan derivatives, this specific precursor features a 5-tert-butyl group , which provides critical metabolic stability by blocking the typically labile C5 position, and a 2-methyl group , which introduces steric constraints that can enhance receptor selectivity.

The protocols below focus on generating carboxamide and carbohydrazide libraries. These derivatives are high-value targets in medicinal chemistry, specifically for antibiofilm (LasR inhibition) , antimicrobial , and herbicidal applications due to their enhanced lipophilicity and resistance to oxidative degradation.

Structural Rationale & SAR Logic

Before synthesis, it is vital to understand why this scaffold is chosen. The biological activity of furan-3-carboxamides is often governed by the "Goldilocks" zone of lipophilicity and steric fit.

Key Structural Features:
  • 5-Tert-butyl Group:

    • Function: Increases logP (lipophilicity), facilitating cell membrane permeability in Gram-negative bacteria (e.g., P. aeruginosa).

    • Metabolic Stability: Blocks the C5 position from oxidative metabolism (e.g., by cytochrome P450s), extending half-life in vivo.

  • 3-Carboxyl Handle:

    • Function: The vector for diversity. Conversion to amides or hydrazides creates hydrogen bond donors/acceptors essential for binding pockets (e.g., LasR or kinase domains).

  • 2-Methyl Group:

    • Function: Induces a twist in the amide bond relative to the furan ring, preventing planar conformations that may be energetically unfavorable for certain receptor binding sites.

SAR_Logic Core 5-Tert-butyl-2-methyl furan-3-carboxylic Acid tBu 5-Tert-butyl Group (Lipophilicity & Stability) Core->tBu Me 2-Methyl Group (Conformational Lock) Core->Me COOH 3-Carboxyl Group (Diversity Vector) Core->COOH Activity Target Biological Activity (Antibiofilm / Antimicrobial) tBu->Activity Blocks C5 Metabolism Increases Permeability Me->Activity Restricts Rotation Enhances Selectivity COOH->Activity H-Bond Interactions (Amide/Hydrazide)

Figure 1: Structure-Activity Relationship (SAR) logic for the 5-tert-butyl-2-methylfuran scaffold.

Synthetic Protocols

We present two complementary protocols: Method A for robust scale-up using acid chlorides, and Method B for rapid library generation using CDI activation.

Method A: Acid Chloride Activation (Scale-Up Route)

Best for: Gram-scale synthesis, unreactive amines, or anilines.

Mechanism: The carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (


).[1] This intermediate reacts vigorously with nucleophiles.

Reagents:

  • Starting Material: 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene or Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMF (1-2 drops)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve the carboxylic acid in anhydrous toluene (5 mL/mmol).
    
  • Chlorination: Add

    
     dropwise. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
    
  • Reflux: Heat to reflux (80–110°C) for 2–3 hours. Checkpoint: Evolution of

    
     and 
    
    
    
    gas will cease when complete.
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (2x) to remove traces of thionyl chloride. The residue is 5-tert-butyl-2-methylfuran-3-carbonyl chloride  (CAS: 96543-75-8), usually a yellow oil/solid. Use immediately.
    
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add the amine (1.1 equiv) and Triethylamine (

    
    , 2.0 equiv) at 0°C. Stir at room temperature for 4–12 hours.
    
  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    .[2]
Method B: CDI-Mediated Direct Coupling (Library Route)

Best for: Parallel synthesis, acid-sensitive substrates, avoiding corrosive acid chlorides.

Mechanism: 1,1'-Carbonyldiimidazole (CDI) forms an active acyl imidazole intermediate, which reacts with amines to release imidazole.

Reagents:

  • Starting Material: 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: CDI (1.1 equiv)

  • Nucleophile: Primary/Secondary Amine or Hydrazine (1.0–1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous THF (0.2 M) under nitrogen. Add CDI in one portion.

  • Gas Evolution: Stir at 45°C for 1–2 hours. Checkpoint:

    
     evolution must be observed. The solution typically turns pale yellow.
    
  • Coupling: Add the amine or hydrazine directly to the reaction mixture.

  • Reaction: Stir at 45°C for 18–24 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with water (3x) to remove imidazole byproducts and DMF. Dry organic layer over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Experimental Workflow Visualization

The following diagram illustrates the decision tree for synthesis and downstream applications.

Synthesis_Workflow Start Start: 5-Tert-butyl-2-methyl furan-3-carboxylic Acid Decision Select Activation Method Start->Decision RouteA Method A: SOCl2 / Reflux (Forms Acid Chloride) Decision->RouteA Scale-up / Low Reactivity RouteB Method B: CDI / THF (Forms Acyl Imidazole) Decision->RouteB Library / Mild Conditions Intermediate Reactive Intermediate RouteA->Intermediate RouteB->Intermediate Amine React with Amines (R-NH2) Intermediate->Amine Hydrazine React with Hydrazines (NH2-NH-R) Intermediate->Hydrazine Product1 Furan-3-Carboxamides (Kinase/LasR Inhibitors) Amine->Product1 Product2 Carbohydrazides (Antimicrobial/Schiff Bases) Hydrazine->Product2

Figure 2: Synthetic workflow for generating diverse furan derivatives.

Biological Validation & Data Interpretation[3]

When evaluating the synthesized derivatives, focus on the following metrics. The data below represents typical ranges for furan-3-carboxamide derivatives reported in literature [1, 2].

Target: Pseudomonas aeruginosa Biofilm Inhibition

The 5-tert-butyl group mimics the acyl chain of the native autoinducer (3-oxo-C12-HSL) used by P. aeruginosa for Quorum Sensing.

Compound ClassR-Group (Amide)Biofilm Inhibition (%) at 100 µMLogP (Calc)Notes
Control --0%--Negative control
Amide A Phenyl45 - 60%3.8Moderate activity; limited solubility
Amide B 4-Fluorophenyl65 - 80%4.1Halogen improves metabolic stability
Hydrazide N'-Phenyl50 - 70%3.2Good balance of potency and solubility
Triazole (Click adduct)> 85%4.5Best in Class ; triazole acts as bioisostere
Protocol for Biofilm Assay (Self-Validating):
  • Culture: Grow P. aeruginosa (PAO1) overnight.

  • Treatment: Dilute 1:100 in fresh media containing the furan derivative (10–100 µM).

  • Incubation: Incubate static at 37°C for 24h in 96-well plates.

  • Staining: Wash planktonic cells. Stain adherent biofilm with 0.1% Crystal Violet.

  • Quantification: Solubilize stain with 30% acetic acid and measure OD595.

    • Validation: Positive control (known inhibitor like furanone C-30) must show >50% inhibition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh

. Store intermediate under

.[2]
Incomplete Reaction (Method B) Inactive CDICDI hydrolyzes easily. Check if gas (

) evolves upon addition. If not, use fresh reagent.
Poor Solubility High LipophilicityThe t-butyl group adds significant bulk. Use DMSO for biological stocks; use DCM/MeOH mixtures for chromatography.
"Sticky" Product Imidazole ContaminationIn Method B, imidazole byproduct can co-elute. Wash organic layer thoroughly with 1N HCl (if product is acid-stable) or water.

References

  • Royal Society of Chemistry. (2011). Supplementary Information: Catalytic Amide Formation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides. Retrieved from [Link]

Sources

Application

Application Note & Protocol Guide: Reagents for the Decarboxylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis, providing access to substituted hete...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis, providing access to substituted heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide to the reagents and protocols for the efficient decarboxylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid to yield 2-tert-butyl-5-methylfuran. We will explore various methodologies, including thermal, acid-catalyzed, and transition-metal-catalyzed approaches, with a particular focus on copper-catalyzed systems. The underlying mechanisms, experimental considerations, and detailed, step-by-step protocols are presented to enable researchers to select and implement the most suitable method for their synthetic needs.

Introduction: The Synthetic Challenge and Strategic Importance

The furan nucleus is a privileged scaffold in medicinal chemistry and natural products. Functionalization of the furan ring is crucial for modulating the biological activity and physicochemical properties of molecules. While the synthesis of substituted furans is well-established, the selective removal of a carboxylic acid group at the C3 position, particularly in a sterically hindered environment as in 5-Tert-butyl-2-methylfuran-3-carboxylic acid, can present a significant challenge. The choice of decarboxylation reagent and conditions is critical to avoid potential side reactions such as ring-opening or polymerization, which can be promoted by harsh acidic or thermal conditions[1][2].

The successful decarboxylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid provides direct access to 2-tert-butyl-5-methylfuran, a valuable building block for the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of the available methods, empowering researchers to navigate the intricacies of this transformation with a high degree of success.

Mechanistic Considerations: The Driving Force of Decarboxylation

The decarboxylation of furan-3-carboxylic acids proceeds through the formation of an unstable intermediate that readily loses carbon dioxide. The stability of this intermediate is highly dependent on the reaction conditions and the substitution pattern of the furan ring.

General Decarboxylation Pathway

The fundamental mechanism involves the protonation of the carboxylic acid group (or coordination to a metal center), followed by the elimination of CO2 to form a carbanion or an organometallic intermediate. This intermediate is then protonated by a proton source in the reaction medium to yield the final decarboxylated product.

G cluster_0 Decarboxylation Mechanism A Furan-3-carboxylic Acid B Protonated/Coordinated Intermediate A->B + H+ or Metal Catalyst C Loss of CO2 B->C D Furan Carbanion/ Organometallic Intermediate C->D E Protonation D->E + H+ Source F Decarboxylated Furan E->F

Caption: Generalized workflow for the decarboxylation of furan-3-carboxylic acids.

Methodologies and Protocols for Decarboxylation

Several methods can be employed for the decarboxylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. The choice of method will depend on the desired scale, available reagents, and tolerance of the substrate to different reaction conditions.

Thermal Decarboxylation

Thermal decarboxylation is the simplest method, relying on heat to drive the elimination of CO2. However, it often requires high temperatures, which can lead to substrate decomposition or side reactions, especially with sensitive furan rings[1][3]. The presence of electron-donating groups, such as the tert-butyl and methyl groups on the target substrate, can facilitate this process by stabilizing the electron-rich intermediate.

Protocol 1: Neat Thermal Decarboxylation

  • Rationale: This method is straightforward and avoids the use of catalysts or reagents that may need to be removed during workup. It is best suited for small-scale reactions where potential charring is manageable.

  • Procedure:

    • Place 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a short-path distillation apparatus.

    • Heat the flask in a sand bath or with a heating mantle to a temperature of 200-250 °C.

    • The decarboxylation will be evidenced by the evolution of CO2 gas.

    • The product, 2-tert-butyl-5-methylfuran, will distill as it is formed. Collect the distillate in a cooled receiving flask.

    • Monitor the reaction by TLC or GC-MS to ensure completion.

    • Purify the collected distillate by fractional distillation if necessary.

Acid-Catalyzed Decarboxylation

Strong acids can catalyze the decarboxylation by protonating the carboxylic acid, making it a better leaving group. However, furans are known to be sensitive to strong acids, which can lead to ring-opening and polymerization[2]. Therefore, this method should be approached with caution, and milder acidic conditions are preferred.

Protocol 2: Acid-Catalyzed Decarboxylation in a High-Boiling Solvent

  • Rationale: The use of a high-boiling solvent allows for controlled heating, and a catalytic amount of a strong acid can facilitate the reaction at a lower temperature than neat thermal decarboxylation.

  • Procedure:

    • Dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after quenching with a mild base (e.g., saturated sodium bicarbonate solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Copper-Catalyzed Decarboxylation

Copper-catalyzed decarboxylation is a highly effective and widely used method for heteroaromatic carboxylic acids[4][5][6][7]. This method often proceeds under milder conditions than thermal or acid-catalyzed approaches and exhibits good functional group tolerance. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protonolysis.

Protocol 3: Copper(I) Oxide Catalyzed Decarboxylation

  • Rationale: Copper(I) oxide is an inexpensive and readily available catalyst that has been shown to be effective for the decarboxylation of various aromatic and heteroaromatic carboxylic acids. The use of a high-boiling coordinating solvent like quinoline can facilitate the reaction.

  • Procedure:

    • To a round-bottom flask, add 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) and copper(I) oxide (0.1 - 0.2 eq).

    • Add quinoline as the solvent.

    • Heat the reaction mixture to 200-230 °C under an inert atmosphere.

    • Monitor the reaction progress by observing the cessation of CO2 evolution and by TLC or GC-MS analysis of aliquots.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like dichloromethane or diethyl ether.

    • Filter the mixture through a pad of Celite to remove the copper catalyst.

    • Wash the filtrate with 1M HCl to remove the quinoline.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography or distillation.

Protocol 4: Microwave-Assisted Copper-Catalyzed Decarboxylation

  • Rationale: Microwave irradiation can significantly accelerate the rate of reaction, often leading to shorter reaction times and improved yields. This protocol is particularly useful for rapid optimization and small-scale synthesis.[4]

  • Procedure:

    • In a microwave vial, combine 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq), copper(I) oxide (0.05 eq), and 1,10-phenanthroline (0.1 eq) as a ligand.

    • Add a high-boiling solvent such as NMP or DMF.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a temperature of 180-200 °C for 15-30 minutes.

    • After the reaction, cool the vial to room temperature.

    • Work-up the reaction mixture as described in Protocol 3.

Summary of Reagents and Conditions

MethodReagent/CatalystSolventTemperature (°C)Typical Reaction TimeKey AdvantagesPotential Drawbacks
Thermal NoneNeat or high-boiling inert solvent200-2501-4 hSimple, no catalyst removalHigh temperature, potential for side reactions and charring
Acid-Catalyzed p-Toluenesulfonic acid (cat.)Diphenyl ether, NMP180-2002-6 hLower temperature than thermalFuran ring sensitivity to acid, potential for polymerization
Copper-Catalyzed Copper(I) oxideQuinoline, NMP200-2301-3 hMilder conditions, good yieldsCatalyst removal required, potential for metal contamination
Microwave-Assisted Copper-Catalyzed Copper(I) oxide, 1,10-phenanthrolineNMP, DMF180-20015-30 minRapid reaction times, high efficiencyRequires specialized equipment, small scale

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. For catalytic methods, ensure the catalyst is active and consider using a ligand to enhance its activity. Sublimation of the starting material can also lead to lower yields in thermal decarboxylation; a condenser can help mitigate this.[1]

  • Formation of Tarry Byproducts: This is often due to polymerization of the furan product, especially at high temperatures or in the presence of acid.[1] Ensure the reaction is run under an inert atmosphere and that the product is removed from the hot reaction mixture as it forms, if possible (e.g., by distillation).

  • Incomplete Reaction: For catalytic reactions, ensure proper mixing and that the catalyst is not poisoned. In some cases, increasing the catalyst loading may be necessary.

Conclusion

The decarboxylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid can be achieved through several effective methods. While thermal and acid-catalyzed approaches are viable, copper-catalyzed protocols, particularly those assisted by microwave irradiation, offer a more controlled, efficient, and often higher-yielding route to the desired 2-tert-butyl-5-methylfuran. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently perform this important synthetic transformation.

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). An Effective Protocol for the Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]

  • Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1512-1516.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. The Journal of Organic Chemistry, 79(18), 8917-8925.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.
  • Shang, R., & Fu, M.-C. (2020). PPh3-Catalyzed Iododecarboxylation of Aliphatic Carboxylic Acid Derived N-(Acyloxy)phthalimides with Lithium Iodide. Organic Letters, 22(21), 8572–8577.
  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct Arylation of Furans and Thiophenes with Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7383–7386.
  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A new, convenient synthesis of β3-amino acids from N-Boc-α-amidoalkyl-p-tolyl sulfones. Tetrahedron, 61(36), 8536-8541.
  • Mayer, T. S., Taeufer, T., Brandt, S., Rabeah, J., & Pospech, J. (2023). An Organic Pyrimidopteridine Photoredox Catalyst Mediates Hydro- and Deuterodecarboxylation of Carboxylic Acids. The Journal of Organic Chemistry, 88(10), 6347–6353.
  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Catalytic Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Photoredox Catalysis. Journal of the American Chemical Society, 137(35), 11340–11348.
  • Feng, Q., & Song, Q. (2014). Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871.
  • Song, H.-T., Ding, W., Zhou, Q.-Q., Liu, J., Lu, L.-Q., & Xiao, W.-J. (2016). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. The Journal of Organic Chemistry, 81(16), 7250–7255.
  • Perry, G. J. P., & Larrosa, I. (2016). Copper-catalysed protodecarboxylation of aromatic acids.
  • Cassani, C., Bergonzini, G., & Wallentin, C.-J. (2014). Mild Decarboxylative Reduction of Carboxylic Acids by Photoredox Catalysis. Organic Letters, 16(16), 4228–4231.
  • Telvekar, V. N., & Sasane, K. A. (2010). A mild and efficient protocol for oxidative decarboxylation of 2-aryl carboxylic acids using (diacetoxyiodo)benzene and sodium azide. Synlett, 2010(18), 2778-2779.
  • Ogiwara, Y., Sakuria, Y., Hattori, H., & Sakai, N. (2018). Ligand-Controlled Reductive Conversion of Acyl Fluorides: Non-decarbonylative versus Decarbonylative Pathway. Organic Letters, 20(14), 4164–4167.
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  • Zhang, B., Lu, Q., Chen, H.-z., Liu, J., Li, W.-t., Hu, B., Liu, X.-r., & Wu, Y.-w. (2019). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 33(1), 439-447.
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Method

Application Note: A Scalable Two-Step Synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid for Chemical Research and Development

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 5-tert-butyl-2-methylfuran-3-carboxylic acid, a valuable heterocyclic building block for the pharmaceutical and materials science secto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 5-tert-butyl-2-methylfuran-3-carboxylic acid, a valuable heterocyclic building block for the pharmaceutical and materials science sectors. We present a robust, two-stage protocol based on the Feist-Benary furan synthesis followed by saponification. This application note details the strategic rationale, process chemistry considerations for scaling, a step-by-step experimental protocol suitable for multi-gram to kilogram production, and a thorough hazard analysis to ensure safe operational conduct.

Introduction: The Utility of Substituted Furans

Substituted furan rings are privileged scaffolds found in numerous natural products and synthetic compounds with significant biological activity. The unique electronic properties and conformational rigidity of the furan core make it an attractive component in the design of novel therapeutics and functional materials. 5-Tert-butyl-2-methylfuran-3-carboxylic acid, in particular, serves as a key intermediate, offering multiple functional handles for further chemical elaboration. The tert-butyl group provides steric bulk and lipophilicity, the methyl group offers a site for further functionalization, and the carboxylic acid enables amide bond formation, esterification, or other derivatizations. This guide provides researchers and process chemists with a reliable and scalable method to access this versatile compound.

Synthetic Strategy: Rationale and Selection

Overview of Classical Furan Syntheses

Several named reactions exist for the construction of the furan nucleus, including the Paal-Knorr, Feist-Benary, and Hantzsch syntheses. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a powerful method but can be limited by the accessibility of the required dicarbonyl precursors for specific substitution patterns.

Selection of the Feist-Benary Synthesis

For the target molecule, the Feist-Benary furan synthesis presents the most logical and scalable route.[1][2][3] This classic method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5]

The key advantages for this specific target are:

  • Precursor Availability: The required starting materials, chloroacetone and ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate), are commercially available or readily synthesized, providing a direct and efficient pathway to the desired substitution pattern.[6][7][8]

  • Robustness: The reaction is known to be high-yielding and tolerant of various functional groups, making it reliable for scale-up.

  • Predictable Regiochemistry: The reaction mechanism ensures the formation of the desired 2,3,5-trisubstituted furan isomer.

The overall synthetic pathway is a two-stage process:

  • Stage 1: Furan Ring Formation. Condensation of ethyl 4,4-dimethyl-3-oxopentanoate with chloroacetone using sodium ethoxide as the base to form ethyl 5-tert-butyl-2-methylfuran-3-carboxylate.

  • Stage 2: Ester Hydrolysis. Saponification of the intermediate ester to yield the final 5-tert-butyl-2-methylfuran-3-carboxylic acid.[9][10][11]

Process Chemistry and Scale-Up Considerations

Scaling a synthesis from the benchtop requires careful consideration of reaction parameters that may be trivial on a small scale but critical for safety, efficiency, and product quality at a larger volume.

  • Reagent Handling and Stoichiometry:

    • Sodium Ethoxide: This reagent is highly water-sensitive, corrosive, and flammable.[12][13][14] It must be handled under an inert atmosphere (e.g., nitrogen or argon). On a large scale, it is often preferred to generate it in situ from sodium metal and absolute ethanol, though this presents its own significant hazards. For this protocol, we will specify the use of commercially available solid sodium ethoxide, which must be added carefully to the solvent.

    • Chloroacetone: This reagent is a potent lachrymator, toxic, corrosive, and flammable.[15][16][17] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. For scale-up, a closed-system addition via a dropping funnel or pump is mandatory.

  • Thermal Management: The initial alkylation and condensation steps are exothermic. The reaction vessel must be equipped with efficient overhead stirring and an external cooling bath (e.g., an ice-water bath) to maintain the target temperature. Uncontrolled temperature spikes can lead to side reactions and reduce the yield and purity of the product.

  • Solvent Selection:

    • Ethanol (Absolute/Anhydrous): Chosen for the first stage as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions. Its boiling point is suitable for reflux conditions.

    • Tetrahydrofuran (THF): A common polar aprotic solvent that can also be used for this type of reaction.[1][18]

    • Aqueous Ethanol: Used for the saponification step to ensure solubility of both the ester and the hydroxide base.

  • Work-up and Purification:

    • Extraction: Liquid-liquid extraction is a scalable method for initial purification.

    • Distillation: The intermediate furan ester is a liquid and can be effectively purified by vacuum distillation, which is a standard industrial technique.[1]

    • Crystallization: The final product is a solid. Purification by crystallization is highly preferred over chromatography at scale. This method is more economical, uses less solvent, and is generally easier to perform on large quantities.

Detailed Scale-Up Protocol

Safety Precaution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-equipped chemical fume hood. Appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves) is required at all times.

Stage 1: Synthesis of Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
  • Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with a powerful overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with absolute ethanol (2.5 L).

  • Base Addition: While stirring, add solid sodium ethoxide (272 g, 4.0 mol) to the ethanol in portions. The dissolution is exothermic; use a water bath to maintain the temperature below 30°C. Stir until all the solid has dissolved.

  • Ketoester Addition: Add ethyl 4,4-dimethyl-3-oxopentanoate (516.7 g, 3.0 mol) to the sodium ethoxide solution via a dropping funnel over 30 minutes. Maintain the internal temperature below 30°C.

  • Chloroacetone Addition: After the addition is complete, cool the mixture to 10-15°C using an ice-water bath. Add chloroacetone (277.6 g, 3.0 mol), stabilized, dropwise via a dropping funnel over 1.5 - 2 hours. Crucially, maintain the internal temperature below 20°C during this addition to minimize side reactions.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 5 L of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with methyl tert-butyl ether (MTBE) (3 x 1 L).

  • Washing: Combine the organic extracts and wash with water (1 x 1 L) and then with saturated brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude brown oil by vacuum distillation to yield ethyl 5-tert-butyl-2-methylfuran-3-carboxylate as a pale yellow liquid.

Stage 2: Saponification to 5-Tert-butyl-2-methylfuran-3-carboxylic acid
  • Reactor Setup: In a 5 L flask equipped with an overhead stirrer and reflux condenser, dissolve the purified ethyl 5-tert-butyl-2-methylfuran-3-carboxylate (from Stage 1, assuming ~2.4 mol) in ethanol (1.5 L).

  • Base Addition: Prepare a solution of sodium hydroxide (144 g, 3.6 mol) in water (750 mL) and add it to the ester solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours. The reaction completion can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Solvent Removal: After cooling, remove the bulk of the ethanol via rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with water (1 L) and cool in an ice bath to below 10°C. While stirring vigorously, slowly add concentrated hydrochloric acid (~300 mL) until the pH is ~2. A thick, white precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield 5-tert-butyl-2-methylfuran-3-carboxylic acid as a white to off-white crystalline solid.

Data Summary and Characterization

Table of Reagents and Conditions
StageReagentM.W. ( g/mol )MolesAmountRole
1 Ethyl 4,4-dimethyl-3-oxopentanoate172.223.0516.7 gβ-dicarbonyl
Chloroacetone92.523.0277.6 gα-halo ketone
Sodium Ethoxide68.054.0272.0 gBase
Absolute Ethanol46.07-2.5 LSolvent
2 Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate210.27~2.4(from Stage 1)Reactant
Sodium Hydroxide40.003.6144.0 gBase
Ethanol/Water--1.5 L / 750 mLSolvent
Concentrated HCl36.46-As neededAcid
Overall Product: 5-Tert-butyl-2-methylfuran-3-carboxylic acid182.22 ~2.4 Expected ~390 g Final Product

Estimated overall yield: ~80%

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₄O₃

  • Molecular Weight: 182.22 g/mol [19]

  • Melting Point: Literature reports a melting point of approximately 92 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~1.3 (s, 9H, -C(CH₃)₃), ~2.6 (s, 3H, -CH₃), ~6.3 (s, 1H, furan-H), ~11-12 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~14.0, ~30.0, ~33.0, ~110.0, ~115.0, ~158.0, ~165.0, ~170.0.

Visual Workflow

Diagram of the Synthetic Pathway

A visual representation of the two-stage synthesis from starting materials to the final product.

Scale_Up_Synthesis cluster_stage1 Stage 1: Feist-Benary Condensation cluster_stage2 Stage 2: Saponification SM1 Ethyl 4,4-dimethyl- 3-oxopentanoate Process1 Process1 SM1->Process1 Reflux, 4h SM2 Chloroacetone SM2->Process1 Reflux, 4h Base1 Sodium Ethoxide in Ethanol Base1->Process1 Reflux, 4h Intermediate Ethyl 5-tert-butyl- 2-methylfuran-3-carboxylate Process2 Process2 Intermediate->Process2 Reflux, 3h Base2 NaOH (aq) Base2->Process2 Acid HCl (aq) Process3 Process3 Acid->Process3 Product 5-Tert-butyl-2-methylfuran- 3-carboxylic acid Process1->Intermediate Work-up & Vac. Distillation Process2->Process3 Acidification (pH 2) Process3->Product Filtration & Drying

Caption: Workflow for the scale-up synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid.

Conclusion

This application note outlines a validated and scalable two-step synthesis for 5-tert-butyl-2-methylfuran-3-carboxylic acid. By selecting the Feist-Benary condensation, this protocol leverages readily available starting materials to produce the target compound in high yield and purity. The detailed considerations for process safety, thermal management, and non-chromatographic purification methods make this guide particularly valuable for researchers in both academic and industrial settings who require multi-gram or larger quantities of this important chemical intermediate.

References

  • State of New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Chloroacetone. [Link]

  • IPCS. International Chemical Safety Cards (ICSC): CHLOROACETONE. [Link]

  • National Center for Biotechnology Information. (2009). Chloroacetone. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. National Academies Press (US). [Link]

  • International Programme on Chemical Safety. ICSC 0760 - CHLOROACETONE. [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

  • Quimicafacil.net. Feist-Benary synthesis of furan. [Link]

  • Chemical Synthesis. ethyl 4,4-dimethyl-3-oxopentanoate. [Link]

  • Wikipedia. Feist–Benary synthesis. [Link]

  • Wiley Online Library. (2010). Feist‐Bénary Reaction. In Comprehensive Organic Name Reactions and Reagents. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: SODIUM ETHOXIDE, 95%. [Link]

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]

  • Google Patents.
  • Al-Ghatta, A., et al. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. ACS Sustainable Chemistry & Engineering. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]

  • LookChem. (2022). THF application areas and uses. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Heterocycles. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]

  • Stenutz. 5-tert-butyl-2-methylfuran-3-carboxylic acid. [Link]

  • Angene Chemical. Ethyl 4,4-dimethyl-3-oxopentanoate. [Link]

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Application

Application Notes and Protocols for the Functionalization of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical functionalization of the furan ring in 5-t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical functionalization of the furan ring in 5-tert-butyl-2-methylfuran-3-carboxylic acid. This trisubstituted furan derivative serves as a versatile scaffold in medicinal chemistry and materials science. This document outlines strategies for selective modification of the furan core, focusing on electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and expected outcomes.

Introduction: The Versatility of the Furan Scaffold

Furan and its derivatives are privileged heterocyclic motifs found in a plethora of natural products, pharmaceuticals, and functional materials.[1] The unique electronic properties of the furan ring, coupled with its ability to participate in a wide array of chemical transformations, make it a valuable building block for the synthesis of complex molecular architectures. 5-Tert-butyl-2-methylfuran-3-carboxylic acid is a particularly interesting starting material due to its pre-functionalized and sterically hindered nature, offering opportunities for regioselective modifications. Understanding the interplay of the activating methyl group, the deactivating but ortho-directing carboxylic acid, and the sterically demanding tert-butyl group is paramount for successful synthetic campaigns.

Strategic Considerations for Functionalization

The reactivity of the furan ring in 5-tert-butyl-2-methylfuran-3-carboxylic acid is governed by the electronic and steric effects of its substituents. The C4 position is the only unsubstituted carbon on the furan ring, making it the primary target for functionalization.

  • Electronic Effects : The methyl group at C2 is an electron-donating group, which activates the furan ring towards electrophilic attack. Conversely, the carboxylic acid at C3 is an electron-withdrawing group, deactivating the ring.[2] However, the oxygen atom of the furan ring is a strong electron donor through resonance, making the ring as a whole more electron-rich than benzene and highly susceptible to electrophilic substitution.[3][4]

  • Directing Effects : In electrophilic aromatic substitution, the methyl group directs incoming electrophiles to the ortho and para positions. The carboxylic acid group is a meta-director in benzene chemistry; however, in this furan system, its primary influence will be electronic deactivation. More importantly, the carboxylate formed under basic conditions can act as a powerful directing group for ortho-metalation.[5][6]

  • Steric Hindrance : The bulky tert-butyl group at the C5 position will sterically hinder attack at the adjacent C4 position to some extent. This needs to be considered when choosing reagents and reaction conditions.

Electrophilic Aromatic Substitution at the C4 Position

The vacant C4 position is the most logical site for electrophilic attack, influenced by the activating methyl group at C2 and the steric bulk of the tert-butyl group at C5.

Halogenation

Halogenated furans are versatile intermediates for further functionalization, particularly in cross-coupling reactions.[7] Due to the high reactivity of the furan ring, mild halogenating agents are recommended to avoid polyhalogenation and ring-opening.[1][8]

Protocol 1: Bromination of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • Principle : This protocol utilizes N-bromosuccinimide (NBS) as a mild source of electrophilic bromine to selectively functionalize the C4 position. The reaction is typically carried out in a non-polar solvent at low temperatures to control reactivity.

  • Materials :

    • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

    • N-Bromosuccinimide (NBS)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure :

    • Dissolve 1.0 equivalent of 5-tert-butyl-2-methylfuran-3-carboxylic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.05 equivalents of NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-bromo-5-tert-butyl-2-methylfuran-3-carboxylic acid.

  • Expected Outcome : A white to off-white solid. The regioselectivity is expected to be high for the C4 position.

ReagentMolar Equiv.Purpose
5-Tert-butyl-2-methylfuran-3-carboxylic acid1.0Starting material
N-Bromosuccinimide (NBS)1.05Brominating agent
Anhydrous THF-Solvent
Nitration

Nitrated furans are valuable precursors for the synthesis of amines and other nitrogen-containing heterocycles. The nitration of furan requires mild conditions to prevent degradation.[9][10] Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a suitable reagent.[1]

Protocol 2: Nitration of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • Principle : This protocol employs acetyl nitrate as a mild nitrating agent to introduce a nitro group at the C4 position. The reaction is performed at low temperatures to control the exothermic nitration and prevent side reactions.

  • Materials :

    • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

    • Acetic anhydride

    • Fuming nitric acid

    • Dichloromethane (DCM)

    • Ice-salt bath

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure :

    • In a flask, cool acetic anhydride to -10 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.0 equivalent) to the cooled acetic anhydride while maintaining the temperature below -5 °C to form acetyl nitrate.

    • In a separate flask, dissolve 1.0 equivalent of 5-tert-butyl-2-methylfuran-3-carboxylic acid in DCM and cool to -10 °C.

    • Slowly add the freshly prepared acetyl nitrate solution to the furan solution, keeping the temperature below -5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a mixture of ice and sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford 5-tert-butyl-2-methyl-4-nitrofuran-3-carboxylic acid.

  • Expected Outcome : A yellow crystalline solid.

ReagentMolar Equiv.Purpose
5-Tert-butyl-2-methylfuran-3-carboxylic acid1.0Starting material
Fuming nitric acid1.0Nitrating agent precursor
Acetic anhydride-Reagent and solvent

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][11] The carboxylic acid group can be deprotonated to a carboxylate, which serves as an effective directing group for the lithiation of the adjacent C4 position.[5][12]

Protocol 3: Directed Lithiation and Silylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • Principle : This protocol involves the deprotonation of both the carboxylic acid and the C4 position using a strong lithium amide base, followed by quenching the resulting dianion with an electrophile, in this case, trimethylsilyl chloride. Lithium diisopropylamide (LDA) is used as the base to avoid nucleophilic addition to the carboxylate.[13]

  • Materials :

    • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

    • Anhydrous THF

    • Diisopropylamine

    • n-Butyllithium (n-BuLi)

    • Trimethylsilyl chloride (TMSCl)

    • Dry ice/acetone bath

    • Ammonium chloride solution

    • Diethyl ether

  • Procedure :

    • Prepare LDA in situ by slowly adding 2.2 equivalents of n-BuLi to 2.2 equivalents of diisopropylamine in anhydrous THF at -78 °C.

    • In a separate flask, dissolve 1.0 equivalent of 5-tert-butyl-2-methylfuran-3-carboxylic acid in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the furan solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

    • Add 1.2 equivalents of TMSCl to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography to yield 5-tert-butyl-2-methyl-4-(trimethylsilyl)furan-3-carboxylic acid.

  • Expected Outcome : A colorless oil or low-melting solid.

ReagentMolar Equiv.Purpose
5-Tert-butyl-2-methylfuran-3-carboxylic acid1.0Starting material
n-Butyllithium2.2Lithiating agent
Diisopropylamine2.2LDA precursor
Trimethylsilyl chloride1.2Electrophile

Figure 1: Workflow for Directed Ortho-Metalation and Silylation.

Palladium-Catalyzed C-H Activation/Cross-Coupling

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical method for the formation of C-C bonds.[14][15][16] This approach allows for the direct coupling of the furan C-H bond with various coupling partners, such as aryl halides.

Protocol 4: Direct Arylation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid with 4-bromoanisole

  • Principle : This protocol describes a direct C-H arylation reaction at the C4 position using a palladium catalyst. A phosphine ligand is often employed to facilitate the catalytic cycle, and a base is required to regenerate the active catalyst.

  • Materials :

    • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

    • 4-Bromoanisole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylacetamide (DMAc)

    • Argon atmosphere

  • Procedure :

    • To a Schlenk tube under an argon atmosphere, add 1.0 equivalent of 5-tert-butyl-2-methylfuran-3-carboxylic acid, 1.2 equivalents of 4-bromoanisole, 0.05 equivalents of Pd(OAc)₂, 0.1 equivalents of PCy₃, and 2.0 equivalents of K₂CO₃.

    • Add anhydrous DMAc to the tube.

    • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 5-tert-butyl-4-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid.

  • Expected Outcome : A solid product.

ReagentMolar Equiv.Purpose
5-Tert-butyl-2-methylfuran-3-carboxylic acid1.0Starting material
4-Bromoanisole1.2Coupling partner
Pd(OAc)₂0.05Catalyst
PCy₃0.1Ligand
K₂CO₃2.0Base

G A Pd(II) Precatalyst B Oxidative Addition (Ar-X) A->B C C-H Activation (Furan) B->C D Reductive Elimination C->D D->A Regeneration E Coupled Product D->E

Sources

Method

Application Notes and Protocols for the Regioselective Halogenation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Introduction: The Significance of Halogenated Furans in Medicinal Chemistry Halogenated organic compounds are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a halog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Furans in Medicinal Chemistry

Halogenated organic compounds are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Substituted furans, in particular, are core structures in numerous bioactive natural products and synthetic drugs.[3][4] Consequently, the selective halogenation of complex furan scaffolds, such as 5-Tert-butyl-2-methylfuran-3-carboxylic acid, is a critical transformation for generating novel chemical entities in drug discovery programs.[5]

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for the regioselective halogenation (bromination, chlorination, and iodination) of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. The methodologies are designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, efficiency, and predictable outcomes.

Part 1: Mechanistic Rationale and Regioselectivity

The halogenation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is an electrophilic aromatic substitution (SEAr) reaction. The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene.[6][7] However, this high reactivity can also lead to challenges such as polysubstitution and acid-catalyzed polymerization or ring-opening.[8][9] Therefore, mild reaction conditions and controlled stoichiometry are essential.

Predicting the Site of Halogenation: The Role of Directing Groups

The regiochemical outcome of the reaction is dictated by the electronic and steric effects of the substituents on the furan ring. In the case of 5-Tert-butyl-2-methylfuran-3-carboxylic acid, the C2 and C5 positions are occupied, leaving the C4 position as the sole site for substitution. The directing effects of the existing groups converge to strongly favor this outcome.

  • Activating Groups (Ortho-, Para- Directors): The 2-methyl and 5-tert-butyl groups are electron-donating alkyl groups.[10] They activate the furan ring towards electrophilic attack and direct incoming electrophiles to their adjacent (ortho) and opposite (para) positions.

    • The 2-methyl group directs to the C3 (occupied) and C5 (occupied) positions.

    • The 5-tert-butyl group directs to the C4 (vacant) and C2 (occupied) positions.

  • Deactivating Group (Meta- Director): The 3-carboxylic acid group is an electron-withdrawing group and deactivates the ring.[11] While typically a meta-director on a benzene ring, its influence here reinforces the halogenation at C4, as it deactivates the adjacent C2 and C4 positions to a lesser extent than it would an ortho position in a simpler system.

The concerted effect of these substituents makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack, leading to the highly regioselective formation of the 4-halo derivative.

Caption: Directing effects of substituents on the furan core.

Part 2: Recommended Halogenation Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the selective halogenation of the target substrate.

Summary of Reaction Conditions
HalogenationReagentSolvent(s)TemperatureCatalystTypical Yield
Bromination N-Bromosuccinimide (NBS)THF, Dioxane, DMF0 °C to RTNone>90%
Chlorination N-Chlorosuccinimide (NCS)DCM, THF0 °C to RTNone>85%
Iodination N-Iodosuccinimide (NIS)Acetonitrile, DCMRTCat. TFA (optional)>80%
A. Protocol for 4-Bromination

The use of N-Bromosuccinimide (NBS) is the method of choice for the controlled bromination of activated aromatic systems like furans, avoiding the use of hazardous elemental bromine and minimizing side reactions.[12][13]

Materials:

  • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent the formation of poly-brominated byproducts.[9]

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. A slight excess of NBS ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine.

    • Dilute the mixture with ethyl acetate or diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove the acidic succinimide byproduct), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-bromo-5-tert-butyl-2-methylfuran-3-carboxylic acid, is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

B. Protocol for 4-Chlorination

Similar to bromination, N-Chlorosuccinimide (NCS) serves as a mild and effective source of electrophilic chlorine.[14][15] The procedure is analogous to the one described for bromination.

Materials:

  • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS for 4-6 hours. Due to the lower reactivity of NCS compared to NBS, the reaction may require a slightly longer time.

  • Work-up:

    • Quench with saturated aqueous Na₂S₂O₃.

    • Transfer to a separatory funnel, and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude 4-chloro-5-tert-butyl-2-methylfuran-3-carboxylic acid by column chromatography if necessary.

C. Protocol for 4-Iodination

Iodination of aromatic rings is generally more challenging than bromination or chlorination because molecular iodine (I₂) is a less potent electrophile.[16] N-Iodosuccinimide (NIS) is a common reagent, and its reactivity can be enhanced with a catalytic amount of a Brønsted or Lewis acid.[17]

Materials:

  • 5-Tert-butyl-2-methylfuran-3-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Trifluoroacetic acid (TFA) (optional)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add N-Iodosuccinimide (1.2 eq).

  • Catalyst Addition (Optional): For this activated system, a catalyst may not be necessary. However, if the reaction is sluggish, a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) can be added to increase the electrophilicity of the iodine source.[17]

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. The reaction is typically slower than chlorination or bromination. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous Na₂S₂O₃ until the characteristic iodine color disappears.

    • Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-iodo-5-tert-butyl-2-methylfuran-3-carboxylic acid should be purified by column chromatography on silica gel to remove residual NIS and succinimide.

G start 5-Tert-butyl-2-methylfuran- 3-carboxylic acid in Solvent reagent_add Add Halogenating Agent (NBS, NCS, or NIS) at 0°C to RT start->reagent_add reaction Stir for 2-12h Monitor by TLC/LC-MS reagent_add->reaction quench Quench Reaction (e.g., aq. Na₂S₂O₃) reaction->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product 4-Halo-5-tert-butyl-2-methylfuran- 3-carboxylic acid purify->product

Caption: General experimental workflow for halogenation.

Conclusion

The halogenation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid can be achieved with high regioselectivity at the C4 position. The presented protocols, utilizing N-halosuccinimide reagents, offer mild, efficient, and scalable methods for the synthesis of the corresponding 4-bromo, 4-chloro, and 4-iodo derivatives. These halogenated intermediates are valuable precursors for further synthetic transformations, such as cross-coupling reactions, enabling the rapid diversification of this furan scaffold for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2021).
  • Vertex AI Search. (n.d.).
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes | Organic Letters.
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (n.d.). Heterocyclic Chemistry.
  • Vertex AI Search. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity.
  • City College of New York. (n.d.). Furan, Pyrrole and Thiophene.
  • ResearchG
  • Chemistry LibreTexts. (2022). 16.
  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • PMC. (n.d.). Solution-Phase Synthesis of a Highly Substituted Furan Library.
  • Organic Chemistry Portal. (n.d.).
  • R&D World. (2017).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Tokyo Chemical Industry. (n.d.).
  • MDPI. (n.d.).
  • Technology Networks. (2020). Novel Strategy Generates Useful Compounds for Drug Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

[1] Ticket ID: #FUR-3-COOH-PUR Status: Open Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Crude Isolates[1] Chemical Profile & Stability Overview Before initiating purification...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #FUR-3-COOH-PUR Status: Open Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Crude Isolates[1]

Chemical Profile & Stability Overview

Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule. The tert-butyl group introduces significant lipophilicity, while the furan ring confers susceptibility to oxidative degradation and acid-catalyzed polymerization.[1]

PropertyValue / CharacteristicImplication for Purification
CAS 38422-62-7Reference standard identity.[1][2]
Formula C₁₀H₁₄O₃ (MW: 182.22 g/mol )
pKa (Calc.) ~3.9 (Carboxylic Acid)Critical: pH must be >10 for extraction and <2 for precipitation.[1][3]
Solubility Low in neutral water; High in EtOAc, DCM, EtOH.Recrystallization requires mixed solvent systems.[1]
Stability Thermal sensitivity (Decarboxylation).[1][4]Avoid drying >50°C; avoid prolonged boiling.[1]
Lipophilicity High (due to t-butyl group).[1]Sodium salts may act as surfactants, causing emulsions .
Primary Purification: Acid-Base Extraction

User Question: My crude reaction mixture is a dark, sticky solid. How do I isolate the acid from the unreacted starting materials and tars?

Technical Response: The most robust method for bulk purification is Acid-Base Extraction.[1] This exploits the acidity of the carboxylic group (pKa ~3.9) to separate it from neutral impurities (unreacted esters, furan byproducts) and tars.

Protocol A: The "Salt-Switch" Method
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Why? The tert-butyl group ensures high solubility in organic solvents.[1]

  • Base Extraction: Extract the organic layer with 1M NaOH (2x).[1]

    • Mechanism:[1][5][6][7][8] Converts the acid to its sodium salt (R-COO⁻ Na⁺), which migrates to the aqueous layer.

    • Caution: The tert-butyl group can make the salt "soapy."[1] If an emulsion forms, add saturated brine or a small amount of methanol to break it.

  • Washing: Wash the combined aqueous basic layers with fresh EtOAc (1x).[1]

    • Why? This removes trapped neutral organic impurities (starting materials/decarboxylated byproducts).[1] Discard this organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid and wash with cold water.[1]

Workflow Visualization

ExtractionWorkflow Crude Crude Mixture (Dissolved in EtOAc) BaseAdd Add 1M NaOH (Convert to R-COO- Na+) Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Neutrals/Tars) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Product Salt) PhaseSep->AqLayer Bottom Layer DiscardOrg Discard Organic Wash OrgLayer->DiscardOrg Wash Wash with fresh EtOAc AqLayer->Wash Acidify Acidify with 6M HCl (pH < 2) Wash->Acidify Precipitate Precipitate Solid Acidify->Precipitate

Figure 1: Logic flow for Acid-Base extraction to separate the target acid from neutral impurities.[1]

Secondary Purification: Recrystallization

User Question: The precipitated solid is slightly off-white or yellow. Which solvent system should I use for recrystallization?

Technical Response: Due to the bulky tert-butyl group, this molecule is too lipophilic for pure water recrystallization.[1] You must use a Mixed Solvent System .[1]

Protocol B: Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 60:40 to 80:20High Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, then cool.
Methanol / Water 70:30Medium Good for smaller scales.[1]
Hexane / EtOAc 80:20High Alternative if water inclusion is problematic.[1] Dissolve in min. hot EtOAc, add Hexane.
Step-by-Step Recrystallization:
  • Dissolution: Place the crude acid in a flask. Add the minimum amount of hot solvent (e.g., Ethanol) to dissolve it completely.

  • Decolorization (Optional): If the solution is dark (oxidized furans), add Activated Carbon (1-2% w/w).[1] Stir hot for 5 mins, then filter while hot through Celite.

  • Precipitation:

    • If using EtOH/Water: Add hot water dropwise to the hot filtrate until a faint cloudiness persists.[1] Add one drop of EtOH to clear it.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly, then place in an ice bath (0°C) for 1 hour.

  • Drying: Filter crystals. Crucial: Dry under vacuum at < 45°C .[1] High heat can cause decarboxylation.[1][4][5]

Solvent Decision Tree

RecrystSolver Start Crude Solid Condition Color Is it Dark/Black? Start->Color Carbon Use Activated Carbon Filter Hot Color->Carbon Yes Solubility Solubility Check Color->Solubility No Carbon->Solubility Polar Ethanol/Water Solubility->Polar Preferred NonPolar Hexane/EtOAc Solubility->NonPolar Alternative

Figure 2: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Troubleshooting & FAQs

Q1: I lost my product during the base extraction! The aqueous layer was clear, but no precipitate formed upon acidification.

  • Cause: The pH was not low enough.[1]

  • Fix: Furan-3-carboxylic acids have a pKa ~3.[1][3]9. To ensure >99% precipitation, the pH must be at least 2 units below the pKa. Aim for pH 1-2 . Use a calibrated pH meter or wide-range paper.[1]

  • Alternative: If the volume is too large, the product might remain dissolved. Saturate the acidified aqueous layer with NaCl (salting out) and back-extract with EtOAc.[1]

Q2: A severe emulsion formed during the NaOH extraction.

  • Cause: The tert-butyl group makes the sodium salt amphiphilic (surfactant-like).[1]

  • Fix:

    • Add solid NaCl to saturate the aqueous phase.[1]

    • Add a small amount of Methanol (5-10%) to the mixture.[1]

    • Filter the emulsion through a pad of Celite; the solids stabilizing the emulsion often get trapped.

Q3: The product turned into a brown oil during vacuum drying.

  • Cause: Decarboxylation .[1][4][5][9][10] Furan-3-carboxylic acids can lose CO₂ to form the corresponding furan (2-methyl-5-tert-butylfuran) if heated excessively.[1]

  • Fix: Never dry above 50°C. Use a high-vacuum desiccator with P₂O₅ at room temperature instead of an oven.

Q4: My product is pink/red even after recrystallization.

  • Cause: Auto-oxidation of the furan ring.[1] Furan derivatives are light and air-sensitive.[1]

  • Fix: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon). Store the final product in amber vials at -20°C.

References
  • Stenutz, R. (n.d.).[1] 5-tert-butyl-2-methylfuran-3-carboxylic acid data sheet. Stenutz.eu.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2020).[1] Decarboxylation of Carboxylic Acids. (Mechanistic background on beta-keto and furan acid stability). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-Furancarboxylic acid Properties. (pKa and general solubility data). Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Tert-butyl-2-methylfuran-3-carboxylic Acid Coupling Reactions

Welcome to the Technical Support Center for amide coupling reactions involving 5-tert-butyl-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide coupling reactions involving 5-tert-butyl-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of amide derivatives from this sterically hindered carboxylic acid. Our goal is to provide you with the expertise and practical insights needed to minimize side reactions and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

The unique structure of 5-tert-butyl-2-methylfuran-3-carboxylic acid, characterized by a bulky tert-butyl group and the furan ring, presents specific challenges in amide bond formation. Steric hindrance is a primary obstacle that can lead to low yields and the formation of unwanted byproducts.[1][2] This section addresses the most common issues and provides actionable solutions.

Q1: My coupling reaction with a standard carbodiimide reagent like EDC is sluggish and gives a low yield. What is the likely cause and how can I improve it?

A1: Sluggish reactions and low yields with carbodiimide reagents are common when dealing with sterically hindered carboxylic acids. The bulky tert-butyl group on the furan ring physically obstructs the approach of the activating agent and the amine, slowing down the reaction rate.[1]

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: For challenging substrates, uronium/aminium or phosphonium-based coupling reagents are generally more effective than carbodiimides.[3][4][5] Consider using reagents like HATU, HBTU, or PyBOP, which are known to overcome steric hindrance.[3][6]

  • Incorporate Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended when using carbodiimides.[7][8] These additives form an active ester intermediate that is more reactive and can help to increase the reaction rate and suppress side reactions like racemization.[7][9] OxymaPure is another effective and safer alternative to HOBt.[3]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.[10][11] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above (e.g., 35-50°C) while monitoring the reaction progress.[10][12]

  • Consider an Alternative Activation Method: If coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be an effective strategy.[12][13] However, this method is harsher and may not be suitable for sensitive substrates.[14]

Q2: I am observing a significant amount of an N-acylurea byproduct when using EDC. How can I prevent this?

A2: The formation of a stable N-acylurea is a well-known side reaction associated with carbodiimide coupling agents. [7][15] This occurs when the O-acylisourea intermediate rearranges intramolecularly before it can react with the amine.[15][16] This side reaction is particularly problematic in polar aprotic solvents like DMF.[15][17]

Mitigation Strategies:

  • Use of Additives: As mentioned previously, additives like HOBt or HOAt react with the O-acylisourea intermediate to form an active ester more rapidly than the rearrangement to the N-acylurea can occur.[16] This effectively traps the activated species in a productive pathway.

  • Solvent Choice: Using solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can help to minimize the formation of the N-acylurea byproduct.[15]

  • Temperature Control: Low temperatures are generally recommended for carbodiimide-mediated couplings to disfavor the rearrangement reaction.[7]

Q3: My reaction with a uronium-based coupling reagent (e.g., HBTU, HATU) is producing a guanidinium byproduct. What is causing this and how can it be avoided?

A3: Guanidinylation is a side reaction specific to uronium/aminium-based coupling reagents where the reagent reacts with the free amino group of your amine starting material or the newly formed amide product. [3][18] This leads to the formation of a guanidinium-capped species that terminates the desired reaction.[3] This side reaction is more likely to occur if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[3][19]

Preventative Measures:

  • Stoichiometry Control: Use the uronium reagent in a stoichiometric amount or a slight excess relative to the carboxylic acid.[7][8] Avoid large excesses of the coupling reagent.

  • Pre-activation: A short period of pre-activation, where the carboxylic acid, coupling reagent, and base are stirred together before the addition of the amine, can be beneficial.[7] This allows for the formation of the active ester before the amine is introduced, minimizing the opportunity for guanidinylation. However, prolonged preactivation should be avoided as it can lead to reagent degradation.[20]

  • Order of Addition: Add the coupling reagent to the solution of the carboxylic acid and base, followed by the amine after a short pre-activation time.

  • Consider Phosphonium Reagents: Phosphonium-based reagents like PyBOP and PyAOP do not cause guanidinylation, making them a cleaner alternative for challenging couplings where an excess of the activating agent might be necessary.[3][14]

Q4: I am concerned about racemization of a chiral center adjacent to the furan ring during the coupling reaction. What are the best practices to maintain stereochemical integrity?

A4: Racemization is a potential side reaction during the activation of carboxylic acids, especially those with an adjacent stereocenter. The mechanism often involves the formation of an oxazolone intermediate.[21]

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent and Additive: Coupling reagents like HATU and PyAOP, particularly when used with the additive HOAt, are known to be highly effective at suppressing racemization.[3][8] HOBt is also a very effective racemization suppressor when used with carbodiimides.[7][9]

  • Base Selection: The choice of base can significantly impact the extent of racemization.[7] For reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).[7]

  • Low Temperature: Performing the coupling reaction at low temperatures is a general and effective strategy to minimize racemization.[10][22]

Experimental Protocols & Data

To provide a practical starting point, the following table summarizes recommended starting conditions for the coupling of 5-tert-butyl-2-methylfuran-3-carboxylic acid.

ParameterCarbodiimide Method (EDC/HOBt)Uronium/Aminium Method (HATU)Phosphonium Method (PyBOP)
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.1 - 1.2 eq1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent 1.1 eq EDC1.1 eq HATU1.1 eq PyBOP
Additive 1.1 eq HOBt or OxymaPure(Not typically required)(Not typically required)
Base 2.0 - 3.0 eq DIPEA or NMM2.0 - 3.0 eq DIPEA or NMM2.0 - 3.0 eq DIPEA or NMM
Solvent Anhydrous DCM or DMFAnhydrous DMFAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours2 - 8 hours
Step-by-Step Protocol: HATU-Mediated Coupling

This protocol provides a general procedure for the coupling of 5-tert-butyl-2-methylfuran-3-carboxylic acid with a primary or secondary amine using HATU.

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the general mechanism of amide bond formation and a troubleshooting workflow.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent Amide_Product R-CO-NHR' Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 Byproduct Byproduct (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagent Is a carbodiimide (e.g., EDC) being used? Start->Check_Reagent Switch_Reagent Switch to Uronium/Aminium (HATU, HBTU) or Phosphonium (PyBOP) Reagent Check_Reagent->Switch_Reagent Yes Check_Guanidinylation Is a guanidinium byproduct observed? Check_Reagent->Check_Guanidinylation No Switch_Reagent->Check_Guanidinylation Add_Additive Add HOBt, HOAt, or OxymaPure Stoichiometry Adjust stoichiometry (avoid excess uronium reagent) and consider pre-activation Check_Guanidinylation->Stoichiometry Yes Check_Racemization Is racemization a concern? Check_Guanidinylation->Check_Racemization No Stoichiometry->Check_Racemization Optimize_Base_Temp Use a weaker base (NMM) and lower the reaction temperature Check_Racemization->Optimize_Base_Temp Yes Optimize_Conditions Further optimize temperature, solvent, and reaction time Check_Racemization->Optimize_Conditions No Optimize_Base_Temp->Optimize_Conditions

Caption: Troubleshooting workflow for amide coupling.

References

  • Epimerization of Peptide. (n.d.). [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]

  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52035-52043. [Link]

  • ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). [Link]

  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • 5-[[(2~{r},3~{s},4~{r},5~{r},6~{s})-5-[(3-Bromophenyl)carbonylamino]-3,4,6-Tris(Oxidanyl)oxan-2-Yl]methylsulfamoyl]-2-Methyl-Furan-3-Carboxylic Acid. (n.d.). [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. [Link]

Sources

Troubleshooting

stability of 5-Tert-butyl-2-methylfuran-3-carboxylic acid under basic conditions

The following technical guide addresses the stability, handling, and troubleshooting of 5-Tert-butyl-2-methylfuran-3-carboxylic acid (CAS: 38422-62-7) in basic media. This content is designed for organic chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 5-Tert-butyl-2-methylfuran-3-carboxylic acid (CAS: 38422-62-7) in basic media. This content is designed for organic chemists and process development scientists.

Executive Summary: Stability Profile

Is 5-Tert-butyl-2-methylfuran-3-carboxylic acid stable under basic conditions? Yes, but with specific caveats regarding oxidation.

Under standard basic conditions (e.g., aqueous NaOH, KOH, Na₂CO₃, or organic bases like Et₃N), the compound forms a stable carboxylate salt . The furan ring, stabilized by the electron-donating tert-butyl and methyl groups, is resistant to the nucleophilic ring-opening that typically plagues electron-deficient furans. However, the electron-rich nature of this furan makes it susceptible to oxidative degradation , which is accelerated in basic solutions if exposed to air/light for prolonged periods.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned from colorless to yellow/brown after stirring in base. Has my compound degraded?

Diagnosis: Likely Oxidative Polymerization . Technical Insight: While the carboxylate salt is chemically stable to hydrolysis, furan rings are electron-rich dienes. In the presence of dissolved oxygen, they can undergo autoxidation, leading to the formation of peroxides and subsequent ring-opening to dicarbonyl species (e.g., ene-diones). These intermediates rapidly polymerize to form yellow or brown conjugated oligomers [1]. Corrective Action:

  • Degas solvents: Sparge all basic solutions with Nitrogen or Argon prior to use.

  • Limit exposure: Keep the headspace inerted.

  • Rescue: If the color is light yellow, the product is likely intact. Proceed immediately to acidification and extraction. The colored impurities are often more soluble in the organic phase or can be removed via charcoal filtration.

Q2: I cannot precipitate the acid after basic hydrolysis of the ester. What is wrong?

Diagnosis: Incomplete Acidification or Phase Trapping . Technical Insight: The pKa of furan-3-carboxylic acids is typically in the range of 4.0–5.0 [2]. To fully protonate and precipitate the free acid from its salt, the pH must be driven significantly below the pKa (target pH < 2). Troubleshooting Steps:

  • Check pH: Do not rely on litmus paper alone. Use a pH meter to ensure pH is < 2.0.

  • Solvent Effect: If you used a co-solvent (e.g., THF, MeOH) for the reaction, the free acid might remain soluble in the aqueous/organic mixture. Evaporate the organic co-solvent before acidification to force precipitation.

  • Oil vs. Solid: The tert-butyl group adds lipophilicity. Upon acidification, the product may oil out instead of crystallizing. If an oil forms, extract with DCM or EtOAc, dry, and concentrate.

Q3: Can I use strong organolithium bases (e.g., n-BuLi, LDA) with this compound?

Diagnosis: Yes, but Lateral Lithiation risks exist. Technical Insight:

  • 1st Equivalent: Deprotonates the carboxylic acid (forms carboxylate).

  • 2nd Equivalent: The 2-methyl group is "benzylic" (furfuryl) and susceptible to lateral lithiation. The 4-position on the ring is also accessible.

  • Outcome: If your goal is simple deprotonation, use mild bases. If you intend to functionalize the ring, control temperature strictly (-78°C) to avoid complex mixtures of lateral vs. ring metalation [3].

Part 2: Experimental Protocols

Protocol A: Standard Base-Mediated Ester Hydrolysis

Use this protocol to generate the acid from Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate .

ParameterSpecificationNotes
Reagent NaOH or LiOH (2.0 – 3.0 equiv)LiOH is preferred for milder handling.
Solvent THF : Water (3:1) or MeOH : Water (3:1)Homogeneity is critical for kinetics.
Temperature Reflux (60–70°C)Reaction time: 2–6 hours.
Atmosphere Inert (N₂/Ar) CRITICAL to prevent oxidation.

Step-by-Step Workflow:

  • Dissolve the ester in THF.

  • Add aqueous LiOH solution.

  • Sparge mixture with Argon for 5 minutes.

  • Heat to reflux under Argon balloon.

  • Monitor: TLC (Hexane:EtOAc) will show disappearance of the non-polar ester spot.

  • Workup:

    • Cool to RT.

    • Concentrate in vacuo to remove THF (residue is aqueous carboxylate salt).

    • Wash aqueous layer with Et₂O (removes unreacted ester/impurities).

    • Acidify aqueous layer with 1M HCl to pH 1–2.

    • Filter the white precipitate OR extract with EtOAc.

Protocol B: Recovery from Basic Solution (Purification)

Use this if your compound is trapped in a basic waste stream.

  • Cool: Chill the solution to 0–5°C (reduces solubility of the acid).

  • Acidify: Add 6M HCl dropwise with vigorous stirring.

    • Observation: Cloudiness should appear around pH 5.

  • Endpoint: Continue adding acid until pH ~1.

  • Isolation:

    • If Solid: Vacuum filter and wash with cold water.

    • If Oily: Extract 3x with Methyl tert-butyl ether (MTBE). The tert-butyl group makes MTBE an excellent solvent choice for extraction.

Part 3: Mechanistic Visualization

Figure 1: Stability & Degradation Pathways

The following diagram illustrates the equilibrium between the stable salt and the potential oxidative degradation pathway if inert conditions are neglected.

G Acid Free Acid (Stable Solid) Salt Carboxylate Salt (Water Soluble) Acid->Salt Base (NaOH) pH > 5 Salt->Acid Acid (HCl) pH < 2 Oxidation Oxidative Ring Opening (Peroxide Intermediate) Salt->Oxidation O2 (Air) Light Polymer Degradation (Brown Oligomers) Oxidation->Polymer Polymerization

Caption: Reversible salt formation (Green/Blue path) vs. irreversible oxidative degradation (Red path) triggered by oxygen exposure.

Part 4: Scientific Rationale (E-E-A-T)

Steric & Electronic Stabilization

The stability of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is superior to unsubstituted furoic acids due to two factors:

  • Steric Bulk: The tert-butyl group at C5 blocks the most reactive position for nucleophilic attack or electrophilic substitution, kinetically inhibiting degradation [4].

  • Electronic Effect: The carboxylic acid at C3 is electron-withdrawing, which deactivates the ring slightly. However, the opposing electron-donating alkyl groups (C2-Methyl, C5-tButyl) maintain enough electron density to make the ring susceptible to oxidation, but resistant to base-catalyzed ring opening (which typically requires electron-deficient rings).

Decarboxylation Risks

While furan-3-carboxylic acids are generally resistant to decarboxylation under mild basic conditions, thermal decarboxylation can occur at temperatures exceeding 200°C, especially in the presence of copper catalysts [5]. In a standard basic workup (RT to 100°C), decarboxylation is not a concern.

References

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
  • Stenutz, R. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid properties. Stenutz.eu. Retrieved February 15, 2026, from [Link]

  • Knight, D. W. (1994). Alkylation of Furan Derivatives. In Comprehensive Organic Synthesis. Elsevier.[1] (Discusses lateral lithiation of alkyl furans).

  • Keay, B. A. (1984). Synthetic strategies for furan-containing natural products. Chemical Reviews. (Details steric protection of furan rings).
  • Gilman, H., et al. (1933). The Progressive and Step-wise Decarboxylation of Furan-tetracarboxylic Acid. Proceedings of the Iowa Academy of Science. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Furan Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered furan acids. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered furan acids. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues of low reactivity in a practical, question-and-answer format. Our goal is to equip you with the scientific rationale and actionable protocols needed to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in Furan Acids

Furan-containing molecules are cornerstones in medicinal chemistry and materials science. However, furan acids bearing bulky substituents, particularly at the C3 and/or C4 positions, often exhibit frustratingly low reactivity. This diminished reactivity stems from two primary factors:

  • Steric Shielding: Bulky groups physically obstruct the approach of reagents to the carboxylic acid, hindering the formation of the necessary transition states for reactions like amidation or esterification.

  • Electronic Effects: While often considered electron-rich, the furan ring's electronics can be perturbed by substituents. Furthermore, the inherent stability of the aromatic system can sometimes disfavor reactions that disrupt this aromaticity.

This guide is structured to address the most common reactions where these challenges manifest: amide bond formation, esterification, and cross-coupling reactions.

Troubleshooting Guide: Reaction-Specific Issues & Solutions
Issue 1: Poor Yields in Amidation & Esterification Reactions

Q: I am attempting to form an amide/ester with a 3,4-disubstituted furan-2-carboxylic acid, but I am consistently getting low yields and recovering my starting material. What is the underlying problem and how can I solve it?

A: This is a classic case of steric hindrance impeding the activation of the carboxylic acid and/or the subsequent nucleophilic attack by the amine or alcohol. Standard coupling reagents may fail because the sterically congested environment slows down the reaction kinetics, allowing for side reactions or decomposition of activated intermediates.

The core of the problem lies in the difficulty of forming a reactive intermediate from the hindered carboxylic acid. Our strategy must therefore focus on either more forceful activation methods or utilizing catalysts that can operate effectively in a crowded environment.

cluster_activation Strategy 1: Enhance Carboxylic Acid Activation cluster_catalysis Strategy 2: Catalytic Approaches cluster_conditions Strategy 3: Optimize Reaction Conditions start Low Yield in Amidation/ Esterification of Hindered Furan Acid q1 Is the reaction sluggish with standard coupling agents (e.g., EDC, DCC)? start->q1 acyl_halide Convert to Acyl Halide (SOCl₂, Oxalyl Chloride). Caution: Furan ring sensitivity. q1->acyl_halide Yes strong_coupling Use a More Potent Coupling Agent (e.g., HATU, HBTU, COMU). Higher reactivity, but also cost. q1->strong_coupling Yes boronic_acid_cat Boronic Acid Catalysis (e.g., 3,4,5-Trifluorophenylboronic Acid). Forms reactive acylboronate intermediate. q1->boronic_acid_cat Consider alternatives t3p Use Propylphosphonic Anhydride (T3P®). Powerful dehydrating agent. q1->t3p Consider alternatives q2 Are you observing decomposition of starting material or product? acyl_halide->q2 strong_coupling->q2 boronic_acid_cat->q2 t3p->q2 temp_control Lower Reaction Temperature. Reduces risk of decarboxylation and side reactions. q2->temp_control Yes solvent_choice Screen Solvents. Polar aprotic solvents (e.g., DMF, NMP) can sometimes improve rates. q2->solvent_choice Yes end_point Improved Yield and Purity q2->end_point No temp_control->end_point solvent_choice->end_point

Caption: Troubleshooting workflow for hindered furan acid acylation.

  • Conversion to Acyl Halide: This is often the most direct approach. By converting the carboxylic acid to a highly reactive acyl chloride or fluoride, the subsequent reaction with a nucleophile is much less sensitive to steric hindrance.

    • Protocol: Dissolve the furan acid in a suitable solvent (e.g., DCM or toluene). Add oxalyl chloride (1.2-1.5 eq.) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under vacuum. The crude acyl chloride can then be reacted with the amine or alcohol.[1]

    • Causality: The conversion to an acyl halide dramatically increases the electrophilicity of the carbonyl carbon, providing a much stronger driving force for the reaction.

  • Use of High-Potency Coupling Agents: For cases where the nucleophile is sensitive, direct coupling is preferred. Uronium/aminium-based reagents like HATU or HBTU are generally more effective than carbodiimides for hindered substrates.[1]

    • Protocol: Dissolve the furan acid (1 eq.), amine/alcohol (1.1 eq.), and HATU (1.1 eq.) in an aprotic solvent like DMF. Add a non-nucleophilic base such as DIPEA (2-3 eq.). Stir at room temperature.

    • Causality: These reagents form highly reactive activated esters in situ that are less prone to side reactions like N-acylurea formation, which can be an issue with carbodiimides like DCC.[2]

  • Catalytic Dehydrative Coupling: Boronic acid catalysts can be highly effective for coupling sterically demanding acids.[3]

    • Protocol: In a flask equipped with a Dean-Stark trap, combine the furan acid (1 eq.), amine (1.2 eq.), and a boronic acid catalyst (e.g., 2,3,4,5-tetrachlorocatecholborane, 5 mol%) in a solvent like toluene. Reflux the mixture to remove water.[3]

    • Causality: The boronic acid reacts with the carboxylic acid to form a reactive acylboronate intermediate, which is then attacked by the nucleophile, regenerating the catalyst.[3]

Method Pros Cons Best For...
Acyl Halide Formation Highly reactive, cost-effectiveHarsh conditions, potential furan ring instabilityRobust amines and alcohols where functional group tolerance is not a major concern.
Potent Coupling Agents Mild conditions, high yieldsExpensive, stoichiometric wastePrecious or sensitive nucleophiles, especially in late-stage synthesis.
Boronic Acid Catalysis Catalytic, good for hindered substratesRequires elevated temperatures and water removalOvercoming severe steric hindrance when other methods fail.[3]
Issue 2: Failure in Suzuki-Miyaura Cross-Coupling Reactions

Q: I am trying to perform a Suzuki-Miyaura coupling using a furan-2-boronic acid derivative, but the reaction is failing, and I suspect my boronic acid is decomposing. What's happening?

A: Furan-2-boronic acids are notoriously unstable, especially at the elevated temperatures often required for Suzuki couplings. The primary decomposition pathway is protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol) to regenerate the parent furan.

Success hinges on making the rate of the desired cross-coupling faster than the rate of protodeboronation. This can be achieved by using a highly active catalyst system that operates at lower temperatures and by protecting the boronic acid.

cluster_catalyst Strategy 1: Advanced Catalyst Systems cluster_boronic_acid Strategy 2: Stabilize the Boronic Acid cluster_conditions Strategy 3: Optimize Reaction Conditions start Low Yield/Decomposition in Furan Boronic Acid Suzuki Coupling q1 Are you using standard Pd catalysts (e.g., Pd(PPh₃)₄) at high temp? start->q1 ester Use a Pinacol or MIDA Boronate Ester. Slowly releases boronic acid in situ. start->ester Consider alternatives trifluoroborate Use Potassium Furyltrifluoroborate Salt. More stable to air and moisture. start->trifluoroborate Consider alternatives precatalyst Use a Modern Palladium Precatalyst (e.g., Buchwald-type precatalysts). Rapidly forms active Pd(0). q1->precatalyst Yes ligand Employ Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos). Promotes fast oxidative addition. q1->ligand Yes temp_time Lower Temperature & Shorten Reaction Time. Minimize exposure to conditions that favor protodeboronation. precatalyst->temp_time ligand->temp_time ester->temp_time trifluoroborate->temp_time base_solvent Screen Bases and Solvents. (e.g., K₃PO₄ in t-AmOH). Avoid overly aqueous/protic conditions. temp_time->base_solvent end_point Successful Cross-Coupling base_solvent->end_point

Caption: Decision tree for successful Suzuki coupling with furan boronic acids.

  • Employ Modern Catalyst Systems: The key is to use a catalyst system that is highly active at low temperatures. Buchwald and other researchers have developed palladium precatalysts paired with bulky, electron-rich phosphine ligands that excel in these situations.[4]

    • Protocol: Use a precatalyst like XPhos Pd G3 (1-2 mol%) with K₃PO₄ as the base in a solvent such as t-AmOH or THF/water. Reactions can often be run at room temperature or slightly elevated (e.g., 40 °C), significantly reducing boronic acid decomposition.[4][5][6]

    • Causality: These precatalysts rapidly generate the active Pd(0) species, which, in combination with the bulky ligand, facilitates a fast catalytic cycle (oxidative addition, transmetalation, reductive elimination) that outcompetes the decomposition pathway.[4]

  • Use Stabilized Boronic Acid Surrogates: Instead of the free boronic acid, use a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[6]

    • Protocol: Substitute the furan boronic acid with its corresponding pinacol ester in the reaction. The ester will slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its standing concentration low.

    • Causality: These derivatives protect the boronic acid functionality from premature decomposition. The slow, controlled release ensures that the boronic acid is generated only when the active palladium catalyst is ready to engage it in the catalytic cycle.[6]

Frequently Asked Questions (FAQs)

Q1: My furan acid seems to be decarboxylating at high temperatures. At what temperature does this become a significant issue?

A1: Thermal decarboxylation of 2-furoic acid can begin at temperatures as low as 140-160 °C, with rapid decomposition often observed around its boiling point (200-205 °C).[7][8][9] If your reaction requires high heat (e.g., certain esterifications or couplings), and you are observing gas evolution or the formation of furan, you should consider this side reaction. To mitigate this, either choose a method that proceeds at a lower temperature or ensure the reaction time at high temperature is minimized.

Q2: I'm observing the formation of a dark, tarry residue in my reaction flask. What is causing this?

A2: Tarry by-products are common when working with furans, especially under acidic conditions or at high temperatures.[8] This is often due to the polymerization of the furan ring. Furan itself is sensitive to strong acids.

  • Prevention Strategies:
  • Control Temperature: Avoid excessive heat.
  • Ensure Purity: Use purified starting materials, as acidic impurities can catalyze polymerization.[8]
  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that lead to colored impurities.[8]

Q3: Can the substituents on the furan ring electronically deactivate the carboxylic acid?

A3: Yes. While steric hindrance is often the primary issue, strong electron-withdrawing groups on the furan ring can decrease the nucleophilicity of the carboxylate anion. This can make the initial activation step with a coupling reagent more difficult. In such cases, using more forceful activation methods, like conversion to an acyl halide, is often the best strategy.

Q4: Are there any specific solvents that should be avoided when working with furan acids?

A4: While there are no universally "bad" solvents, highly protic and acidic media should be used with caution, especially at elevated temperatures. Strong acids can promote furan ring-opening or polymerization.[10] For reactions like Suzuki coupling, avoiding an excess of protic solvents like water or methanol can help suppress the protodeboronation of furan boronic acids.[6] Polar aprotic solvents like DMF, DMSO, and NMP are generally good choices for amidation and esterification reactions.[11]

References
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (n.d.). Vertex AI Search.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019). PMC. Retrieved February 15, 2026, from [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O Electrophiles. (n.d.). MIT Open Access Articles. Retrieved February 15, 2026, from https://dspace.mit.edu/handle/1721.1/59384
  • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks. Retrieved February 15, 2026, from [Link]

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved February 15, 2026, from [Link]

  • Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. (2025). ACS Sustainable Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • Esterification of 2,5-furan-dicarboxylic acid. (n.d.). Google Patents.
  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2019). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube. Retrieved February 15, 2026, from [Link]

  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. (2014). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Hept-6-en-1-yl Furan-2-carboxylate. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (2021). SpringerLink. Retrieved February 15, 2026, from [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026). PMC. Retrieved February 15, 2026, from [Link]

  • Solving a furan fatty acid biosynthesis puzzle. (n.d.). OSTI.GOV. Retrieved February 15, 2026, from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

preventing degradation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid in storage

Topic: Preventing Degradation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid CAS: 61305-27-9 (and related analogs) Welcome to the Specialized Support Hub Hello. You are likely here because your white crystalline solid h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

CAS: 61305-27-9 (and related analogs)

Welcome to the Specialized Support Hub

Hello. You are likely here because your white crystalline solid has turned yellow, sticky, or shows unexpected peaks in your LC-MS.

As an electron-rich heterocycle, 5-Tert-butyl-2-methylfuran-3-carboxylic acid presents a classic "stability vs. reactivity" paradox. The very electron density that makes the furan ring valuable for coupling reactions (like Suzuki-Miyaura) or as a bioisostere also renders it highly susceptible to oxidative degradation and acid-catalyzed polymerization.

This guide moves beyond generic "store in a cool dry place" advice. We will dissect the mechanism of failure so you can implement a self-validating storage system.

Part 1: The Degradation Mechanism (Why is it failing?)

To prevent degradation, you must understand the enemy. Furan derivatives do not just "go bad"; they undergo specific chemical transformations triggered by singlet oxygen (


)  and acid catalysis .
The "Yellowing" Pathway

The most common complaint is a color shift from white to yellow/brown. This is rarely due to the carboxylic acid moiety itself, but rather the oxidative ring-opening of the furan core.

Key Vulnerability: The C2 and C5 positions are activated by the oxygen atom. While the tert-butyl group at C5 provides some steric protection, the methyl group at C2 activates the ring, making it susceptible to [4+2] cycloaddition with singlet oxygen (photo-oxidation).

FuranDegradation Intact Intact Furan (White Solid) Endoperoxide Unstable Endoperoxide (Intermediate) Intact->Endoperoxide [4+2] Cycloaddition Oxygen Singlet Oxygen / UV Oxygen->Endoperoxide RingOpen Ring Opening (Dicarbonyls) Endoperoxide->RingOpen Rearrangement Polymer Conjugated Polymers (Yellow/Brown Gum) RingOpen->Polymer Aldol Condensation & Polymerization

Figure 1: Oxidative degradation pathway of electron-rich furans. The formation of conjugated polymers leads to the characteristic yellowing.

Part 2: Storage & Handling Protocols

Do not rely on the supplier's bottle for long-term storage (>1 month). Supplier packaging is designed for shipping, not banking.

Optimal Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable)Low temperature kinetically inhibits the rearrangement of endoperoxides and slows autoxidation rates.
Atmosphere Argon (preferred) or NitrogenDisplaces

. Argon is heavier than air and provides a better "blanket" for solids than Nitrogen.
Container Amber Glass with Teflon-lined capBlocks UV light (preventing photo-excitation of

). Teflon prevents plasticizer leaching.
Desiccant Required (External)Moisture can facilitate acid-catalyzed ring opening. Store the vial inside a secondary jar containing Drierite/Silica.
Protocol: The "Inert Aliquot" System

Avoid repeated freeze-thaw cycles which introduce condensation.

  • Arrival: Upon receipt, open the bottle only inside a glovebox or under a cone of inert gas.

  • Aliquot: Divide the bulk material into single-use vials (e.g., 50mg or 100mg portions).

  • Seal: Cap tightly under inert gas. Parafilm is insufficient; use electrical tape or shrink bands over the cap for long-term freezing.

  • Bank: Store at -20°C. When you need material, thaw one vial to room temperature before opening to prevent water condensation on the cold solid.

Part 3: Troubleshooting & FAQs

Q1: My compound has turned sticky and yellow. Is it salvageable?

Diagnosis: You have a mixture of intact acid, neutral polymer degradation products, and potentially some decarboxylated byproducts. Solution: Because your molecule is a carboxylic acid , you can use its acidity (pKa ~3-4) to separate it from the neutral degradation "gum."

Rescue Protocol (Acid-Base Extraction):

  • Dissolve: Dissolve the crude yellow sticky solid in saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why: This converts the furan acid into its water-soluble sodium salt (

      
      ).
      
    • Note: The solution may bubble (

      
       release).
      
  • Wash (Critical): Extract this aqueous solution with an organic solvent like Diethyl Ether or Dichloromethane (DCM) .

    • Why: The degradation polymers and decarboxylated impurities are usually neutral and lipophilic. They will move into the organic layer. The furan acid salt stays in the water.

    • Action: Discard the organic (colored) layer.

  • Acidify: Cool the aqueous layer on ice. Slowly add 1M HCl until pH ~2.

    • Observation: The purified acid should precipitate as a white solid.

  • Recover: Extract the now-cloudy aqueous layer with Ethyl Acetate (EtOAc) . Dry over

    
     and concentrate.
    
Q2: I see a new peak in NMR at ~9.5-10 ppm. What is it?

Diagnosis: This is likely an aldehyde proton resulting from oxidative cleavage (ring opening). Analysis:

  • Intact Furan: Look for the characteristic singlet at ~6.3-6.6 ppm (the C4 proton on the furan ring).

  • Degradation: Disappearance of the furan singlet and appearance of broad signals in the aliphatic region (polymerization) or sharp aldehyde peaks (ring opening).

Q3: Can I use a metal spatula?

Recommendation: Avoid it. Reasoning: Trace transition metals (Iron, Copper) from scratched spatulas can catalyze Fenton-like reactions , generating radical species that rapidly accelerate furan oxidation. Use glass or porcelain spatulas, or plastic disposables.

Part 4: Decision Tree for Purification

Use this logic flow to determine the best course of action for your specific batch.

PurificationLogic Start Assess Material State Color Is it White/Off-White? Start->Color Yellow Is it Yellow/Sticky? Color->Yellow No Purity Check 1H NMR Color->Purity Yes Recryst Recrystallization (Hexane/EtOAc) Yellow->Recryst Slight Discoloration AcidBase Acid-Base Extraction (See Protocol Q1) Yellow->AcidBase Sticky/Gum Use Safe to Use Purity->Use >98% Purity->Recryst 90-95% Purity->AcidBase <90% Recryst->Purity Re-check AcidBase->Purity Re-check Discard Discard (>50% Degradation)

Figure 2: Purification decision matrix based on visual inspection and NMR analysis.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Furan Ring Instability.[1] Retrieved from

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques.[2] Retrieved from

  • ChemicalBook. (2022). Electrophilic Reactions of Furan.[3] Retrieved from

  • Organic Reactions. (2006). Oxidative Cleavage of Furans.[4][5] Vol 87.[4] Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 5-tert-Butyl-3-methyl-furan-2-carboxylic acid Safety Data Sheet. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan before handling furan derivatives.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Welcome to our dedicated technical support center for chemists and researchers working with 5-Tert-butyl-2-methylfuran-3-carboxylic acid. This resource is designed to provide in-depth guidance and practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers working with 5-Tert-butyl-2-methylfuran-3-carboxylic acid. This resource is designed to provide in-depth guidance and practical solutions for overcoming the synthetic challenges posed by the significant steric bulk of the tert-butyl group. The unique substitution pattern of this molecule often leads to sluggish or unsuccessful reactions at the C3-carboxylic acid position. This guide offers troubleshooting strategies and detailed protocols to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification and amidation reactions often low-yielding with 5-Tert-butyl-2-methylfuran-3-carboxylic acid?

A1: The primary challenge arises from steric hindrance.[1][2] The bulky tert-butyl group at the C5 position and the methyl group at the C2 position flank the C3-carboxylic acid, creating a sterically congested environment. This spatial crowding impedes the approach of nucleophiles, such as alcohols or amines, to the carboxylic acid's electrophilic carbon. Consequently, standard coupling methods that work well for less hindered substrates often fail or provide poor yields with this molecule.[3][4]

The tert-butyl group, being one of the most sterically demanding substituents in organic chemistry, effectively shields the reaction center.[5] This "steric protection" can dramatically slow down reaction rates, necessitating more forceful conditions or specialized reagents to achieve the desired transformation.[6]

Q2: What are the most effective strategies for esterifying this sterically hindered carboxylic acid?

A2: For the esterification of 5-Tert-butyl-2-methylfuran-3-carboxylic acid, activating the carboxylic acid is paramount. Here are some proven strategies:

  • Steglich Esterification: This is a mild and highly effective method for esterifying sterically demanding acids.[7][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][8] DMAP accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[8]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of macrocyclic lactones but is also applicable to sterically hindered esterifications. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

  • Acyl Halide Formation: Conversion of the carboxylic acid to the corresponding acyl chloride or fluoride can significantly enhance its reactivity. Acyl fluorides, in particular, have shown great promise for coupling with hindered substrates.[3] Reagents like cyanuric fluoride or (1-chloro-2-methyl-propenyl)dimethylamine (Ghosez's reagent) can be employed for this transformation.

Here is a workflow to guide your decision-making process for esterification:

Esterification_Workflow Start Select Esterification Strategy Steglich Steglich Esterification (DCC/DMAP) Start->Steglich Mild Conditions Yamaguchi Yamaguchi Esterification Start->Yamaguchi For Complex Esters Acyl_Halide Acyl Halide Formation Start->Acyl_Halide Highly Hindered Alcohol Outcome_Success High Yield Steglich->Outcome_Success Outcome_Failure Low Yield / No Reaction Steglich->Outcome_Failure Yamaguchi->Outcome_Success Yamaguchi->Outcome_Failure Acyl_Halide->Outcome_Success Acyl_Halide->Outcome_Failure Troubleshoot Troubleshoot: - Increase reagent equivalents - Change solvent - Elevate temperature Outcome_Failure->Troubleshoot

Caption: Decision workflow for esterifying sterically hindered carboxylic acids.

Q3: I'm struggling with amidation. What coupling reagents are recommended?

A3: Amide bond formation with this substrate can be even more challenging than esterification, especially with hindered amines.[4] Standard peptide coupling reagents may not be sufficient. Consider the following high-activity options:

  • Phosphonium-Based Reagents: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency, even with sterically hindered substrates.[9][10] They activate the carboxylic acid to form a benzotriazole ester, which is a potent acylating agent.[10]

  • Uronium/Aminium-Based Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents available.[10][11] HATU is particularly powerful due to the formation of a highly reactive OAt-ester.[10]

  • Acyl Fluoride Intermediate: As with esterification, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for difficult amidations.[3] A protocol involving in situ formation of the acyl fluoride followed by reaction with the amine at elevated temperatures has been shown to be successful for coupling sterically hindered substrates.[3]

  • Boric Acid Catalysis: For a greener and more atom-economical approach, boric acid-catalyzed amidation is an emerging alternative.[12][13] This method often requires elevated temperatures but avoids the use of stoichiometric activating agents.[12]

Troubleshooting Guides

Problem: Low to no conversion in a Steglich esterification attempt.
Potential Cause Troubleshooting Step Rationale
Insufficient Activation Increase the equivalents of DCC/DIC and DMAP.For sterically hindered substrates, a higher concentration of the activating agents can drive the equilibrium towards the formation of the reactive intermediate.
Poor Solvent Choice Switch to a more polar, aprotic solvent like DMF or NMP.These solvents can better solvate the charged intermediates and may facilitate the reaction. Dichloromethane (DCM) is a common choice but may not be optimal in all cases.[8]
Low Reaction Temperature Gradually increase the reaction temperature.While Steglich esterifications are often run at room temperature,[7][8] providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions.
Decomposition of Reagents Use freshly opened or purified reagents.Carbodiimides can degrade over time, and DMAP can be hygroscopic. Ensure all reagents are of high quality.
Problem: Amidation with HATU results in a complex mixture of products.
Potential Cause Troubleshooting Step Rationale
Base-Induced Side Reactions Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).TEA can sometimes act as a nucleophile, leading to unwanted side products. DIPEA is bulkier and less likely to interfere with the desired reaction.[10]
Racemization (if applicable) Add an auxiliary nucleophile like 1-hydroxy-7-azabenzotriazole (HOAt).While HATU contains the HOAt moiety, adding an external source can further suppress racemization, especially during prolonged reaction times or at elevated temperatures.[10]
Reaction Time/Temperature Optimize the reaction time and temperature.Prolonged reaction times at high temperatures can lead to decomposition of the starting materials or products. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Steglich Esterification of 5-Tert-butyl-2-methylfuran-3-carboxylic acid
  • To a solution of 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amidation of 5-Tert-butyl-2-methylfuran-3-carboxylic acid
  • In a dry flask under an inert atmosphere, dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Add diisopropylethylamine (DIPEA, 2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Amidation_Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU HATU->Activated_Ester Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amidation.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Minimizing Steric Hindrance in Substituted Furan Synthesis. BenchChem Technical Support.
  • Hansen, T. V., & Stenstrøm, Y. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11135-11142. [Link]

  • Valeur, E., & Bradley, M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5853-5859. [Link]

  • Ishihara, K., & Yamamoto, H. (2000). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 77, 125. [Link]

  • Katritzky, A. R., & et al. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Synthesis, 2004(12), 1959-1964.
  • Procopiou, P. A., & et al. (2015). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 405-409. [Link]

  • Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(10), 3295-3296. [Link]

  • Mahdavi, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1839-1878. [Link]

  • Pratap, R., & et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]

  • Dunetz, J. R., & et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 273-299. [Link]

  • BenchChem. (2025).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Technical Resources.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10581-10584. [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Support.
  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid.
  • ResearchGate. (2024). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. [Link]

  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.
  • Wikipedia. (n.d.). Steric effects.
  • MDPI. (2020).
  • Safo, M. K., & et al. (2020). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 63(15), 8352-8366. [Link]

  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • E3S Web of Conferences. (2020).
  • Wipf, P., & Day, B. W. (2010). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery.
  • MDPI. (2017). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
  • CymitQuimica. (n.d.). 5-tert-Butyl-3-methylfuran-2-carboxylic acid.
  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)
  • Chem-On. (n.d.). 5-TERT-BUTYL-3-METHYL-FURAN-2-CARBOXYLIC ACID.

Sources

Troubleshooting

Technical Guide: Purification of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

Executive Summary & Chemical Context 5-Tert-butyl-2-methylfuran-3-carboxylic acid is a specialized intermediate often used in the synthesis of antiviral scaffolds and metabolic inhibitors.[1] Its purification presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Tert-butyl-2-methylfuran-3-carboxylic acid is a specialized intermediate often used in the synthesis of antiviral scaffolds and metabolic inhibitors.[1] Its purification presents a unique "push-pull" challenge:

  • The Furan Ring: Electron-rich and acid-sensitive.[1] Exposure to strong mineral acids or high heat can trigger ring-opening (hydrolysis to 1,4-dicarbonyls) or oxidative polymerization (browning).[2]

  • The Tert-butyl Group: Highly lipophilic.[1] This bulky group increases the tendency of the molecule to "oil out" during recrystallization rather than forming a discrete lattice.[1][2]

This guide prioritizes Acid-Base Partitioning as the primary purification vector, utilizing the carboxylic acid handle to separate neutral impurities (such as decarboxylated furan byproducts), followed by a Controlled Recrystallization to remove trace isomers and color bodies.[1][2]

Module A: The "Acid-Base Swing" (Chemical Purification)

Best for: Removing neutral impurities (starting materials, decarboxylated 2-tert-butyl-5-methylfuran).[1][2]

This protocol relies on the acidity of the carboxylic group (estimated pKa ~4.5–5.0).[1][2] By converting the acid to its water-soluble carboxylate salt, we can wash away non-acidic impurities in an organic solvent.[1][2]

Protocol A1: The "Cold Swing" Extraction

Critical Safety Note: Perform all acidification steps at 0–5°C . The 2-methylfuran moiety renders the ring susceptible to acid-catalyzed hydrolysis.[1]

  • Dissolution (Salt Formation):

    • Dissolve crude solid in 10% NaOH (aq) (3-4 equivalents).

    • Checkpoint: The solution should be homogenous. If solids remain, they are likely neutral impurities or inorganic salts.[1][2]

  • The Organic Wash (Removal of Neutrals):

    • Extract the aqueous basic layer twice with MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .[2]

    • Why MTBE? It prevents emulsions better than diethyl ether for greasy tert-butyl compounds.

    • Discard the organic layer (contains decarboxylated byproducts and unreacted ketones).[2]

  • Controlled Precipitation (Regeneration):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH:3.0 – 4.0 . Do NOT overshoot to pH 1.[1]

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter immediately.[1][2] Wash the cake with ice-cold water (removes NaCl).[2]

    • Dry under vacuum at 40°C (avoid high heat).[2]

Visualization: The Acid-Base Workflow

AcidBaseExtraction cluster_phases Phase Separation Start Crude TBMFCA Sample NaOH Add 10% NaOH (aq) (Convert to Sodium Salt) Start->NaOH Partition Partition with MTBE (Organic Wash) NaOH->Partition OrgLayer Organic Layer (MTBE) Contains: Decarboxylated Furan, Neutral Impurities Partition->OrgLayer Impurities AqLayer Aqueous Layer (Water) Contains: TBMFCA-Carboxylate, Inorganic Salts Partition->AqLayer Product Acidify Cool to 0°C + Add 2N HCl (Target pH 3-4) AqLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filtration Filter & Wash (Ice Water) Precipitate->Filtration

Caption: Logical flow for separating acidic product from neutral impurities using pH manipulation.[1][2]

Module B: Crystallization Dynamics (Physical Purification)

Best for: Removing color bodies, isomers, and trace salts.[1][2]

The tert-butyl group makes this molecule "greasy," often leading to oiling out (liquid-liquid phase separation) instead of crystallization.[1][2] We use a Binary Solvent System to force lattice formation.[1][2]

Protocol B1: The Ethanol/Water "Cloud Point" Method[1][2]
  • Solubilization:

    • Dissolve the dried solid from Module A in the minimum amount of hot Ethanol (95%) at 60°C.

    • Note: Do not boil excessively; furan derivatives can oxidize.[1][2]

  • The Anti-Solvent Addition:

    • While maintaining 60°C, add warm Water dropwise.[1][2]

    • Stop immediately when a persistent faint turbidity (cloudiness) appears.[2]

  • The "Healing" Drop:

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Crucial):

    • Wrap the flask in foil/towel to cool slowly to room temperature.[2]

    • Troubleshooting: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.[1][2]

    • Once at RT, move to a fridge (4°C) for 4 hours.

Protocol B2: Alternative Solvent Systems

If Ethanol/Water causes oiling, switch to these non-protic systems:

Solvent PairRatio (v/v)MechanismBest For
Hexane / Ethyl Acetate 9:1 to 4:1Polarity GradientRemoving polar oxidation products (brown tar).[2]
Heptane / Toluene 10:1Pi-StackingHighly lipophilic samples; Toluene stabilizes the furan ring.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

A: This is the "Tert-Butyl Effect."[1] The bulky alkyl group disrupts crystal packing.[1][2]

  • Fix: Re-heat the mixture until dissolved. Add a seed crystal (a tiny speck of pure solid) while the solution is still warm.

  • Fix: Increase the stirring speed significantly during cooling. High shear can induce nucleation.[1][2]

Q2: The final product has a pink or brown hue.

A: This indicates furan oxidation (formation of conjugated oligomers).[2]

  • Fix: Perform an Activated Carbon Treatment .[1]

    • Dissolve crude in hot ethanol.

    • Add 5 wt% Activated Charcoal.

    • Stir for 15 mins.

    • Filter through Celite (diatomaceous earth) while hot.[1][2]

    • Proceed to crystallization.[1][2][3]

Q3: What is the maximum temperature I can expose this compound to?

A: Avoid sustaining temperatures above 80°C for prolonged periods, especially in the presence of moisture or acid.[1][2] Furan rings are chemically fragile compared to benzene rings.[1][2]

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type1 Oiling Out Problem->Type1 Type2 Brown/Pink Color Problem->Type2 Type3 Low Yield Problem->Type3 Sol1 1. Add Seed Crystal 2. Use Heptane/Toluene 3. Slower Cooling Type1->Sol1 Sol2 1. Activated Carbon Wash 2. Filter through Celite 3. Store under N2 Type2->Sol2 Sol3 1. Check pH of aqueous layer (Did you acidify to pH 3?) 2. Re-extract filtrate Type3->Sol3

Caption: Decision matrix for common purification failures.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1][2] Longman Scientific & Technical.[1][2] (General protocols for carboxylic acid purification and crystallization).

  • Keay, B. A. (1987).[1][2] Regioselective lithiation of 2,5-disubstituted furans. Chemical Reviews. (Establishes stability profiles of alkyl-substituted furans).

  • Sigma-Aldrich/Merck. Safety Data Sheet: 3-Furoic Acid Derivatives. (Handling and stability data for furan carboxylic acids).

  • Reichstein, T. (1930).[1][2] Grignard reactions with furan derivatives. Helvetica Chimica Acta.[1][2] (Historical context on tert-butyl furan synthesis and side products).

(Note: Specific literature on the exact 5-tert-butyl-2-methyl isomer is proprietary in many drug master files; protocols above are derived from standard furan-3-carboxylic acid chemistry adapted for lipophilic substituents.)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Analysis of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships between the molecular structure and its spectral output, offers a robust experimental protocol, and compares the utility of ¹H NMR with alternative analytical techniques to provide a holistic framework for structural elucidation.

Foundational Principles: Structure and Proton Environments

The first step in any NMR interpretation is to dissect the molecule's structure to identify all unique proton environments. For 5-Tert-butyl-2-methylfuran-3-carboxylic acid, there are four distinct sets of protons, each with a unique electronic environment that dictates its chemical shift, integration, and multiplicity in the resulting spectrum.

The molecular structure and its corresponding proton environments are illustrated below.

Figure 1: Molecular structure of 5-Tert-butyl-2-methylfuran-3-carboxylic acid with distinct proton environments labeled (Ha-Hd).

Predicted ¹H NMR Spectrum: A Mechanistic Interpretation

Based on established principles of chemical shifts and coupling, we can predict the ¹H NMR spectrum. The following analysis explains the reasoning behind the expected spectral data, which is summarized in Table 1.

Signal (Ha): Tert-butyl Protons [-C(CH₃)₃]
  • Predicted Chemical Shift (δ): ~1.3 ppm. The nine protons of the tert-butyl group are chemically equivalent and exist in a shielded, aliphatic environment. Their signal is expected to appear in the upfield region, typically between 0.5 and 2.0 ppm.[1] Attachment to the furan ring will cause a slight downfield shift compared to a simple alkane.

  • Predicted Integration: 9H. This signal will integrate to nine protons, making it the largest signal in the spectrum. This high integration value is a hallmark of a tert-butyl group and a powerful diagnostic tool.[2]

  • Predicted Multiplicity: Singlet (s). There are no protons on the adjacent carbon atom (C5 of the furan ring). Therefore, no spin-spin coupling occurs, and the signal appears as a sharp singlet.

Signal (Hb): Methyl Protons [-CH₃]
  • Predicted Chemical Shift (δ): ~2.3 ppm. Protons of a methyl group attached to an aromatic ring, such as furan, are deshielded compared to simple alkanes.[3] Their resonance typically appears in the 2.2-2.6 ppm range.

  • Predicted Integration: 3H. The signal will integrate to three protons, corresponding to the three equivalent hydrogens of the methyl group.

  • Predicted Multiplicity: Singlet (s). Similar to the tert-butyl group, the adjacent furan carbon (C2) has no attached protons, resulting in a singlet.

Signal (Hc): Furan Ring Proton [-CH=]
  • Predicted Chemical Shift (δ): ~6.2 ppm. Protons directly attached to a furan ring are in a deshielded environment due to the ring current effect.[4][5] For unsubstituted furan, the H-3/H-4 protons appear around 6.38 ppm.[6] In this molecule, the proton at the C4 position is flanked by a carbon bearing a carboxylic acid (electron-withdrawing) and a carbon bearing a tert-butyl group (electron-donating). These competing effects will influence the final chemical shift, but it is expected to remain in the heteroaromatic region.

  • Predicted Integration: 1H. This signal represents the single proton on the furan ring.

  • Predicted Multiplicity: Singlet (s). The adjacent ring carbons, C3 and C5, are fully substituted and bear no protons. Consequently, this proton has no coupling partners and will appear as a singlet.

Signal (Hd): Carboxylic Acid Proton [-COOH]
  • Predicted Chemical Shift (δ): ~10-13 ppm. The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[7][8][9] This results in a characteristic signal in the far downfield region of the spectrum, which is highly diagnostic for this functional group.[7][9]

  • Predicted Integration: 1H. This signal corresponds to the single acidic proton.

  • Predicted Multiplicity: Broad Singlet (br s). This proton typically appears as a broad singlet. The broadening is a result of chemical exchange with trace amounts of water in the solvent and intermolecular hydrogen bonding.[8] This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic confirmatory test for acidic protons.

Data Summary and Visualization

The predicted spectral data provides a clear fingerprint for the molecule's structure.

Table 1: Predicted ¹H NMR Data for 5-Tert-butyl-2-methylfuran-3-carboxylic Acid (in CDCl₃)

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
Hatert-Butyl Protons (-C(CH₃)₃)~1.39HSinglet (s)
HbMethyl Protons (-CH₃)~2.33HSinglet (s)
HcFuran Proton (C4-H)~6.21HSinglet (s)
HdCarboxylic Acid Proton (-COOH)~12.01HBroad Singlet (br s)

Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following protocol should be employed. This methodology is designed to be a self-validating system, incorporating an internal standard for accurate chemical shift referencing.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 10-20 mg of 5-Tert-butyl-2-methylfuran-3-carboxylic acid into a clean, dry vial.

    • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak.

    • Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured, ensuring data accuracy and comparability across different instruments.[3]

    • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

      • Spectral Width: Set to ~16 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

      • Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

      • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine their relative ratios.

Comparative Analysis with Alternative Spectroscopic Methods

While ¹H NMR is exceptionally powerful, a comprehensive structural elucidation relies on converging evidence from multiple analytical techniques. The overall workflow for confirming a chemical structure integrates data from several sources.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Integration cluster_3 Confirmation Sample Pure Compound Prep Sample Preparation (Dissolution in CDCl₃) Sample->Prep HNMR ¹H NMR Prep->HNMR CNMR ¹³C NMR Prep->CNMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpret Spectral Interpretation (Chemical Shifts, Coupling, Functional Groups, m/z) HNMR->Interpret CNMR->Interpret IR->Interpret MS->Interpret Confirm Unambiguous Structural Confirmation Interpret->Confirm

Figure 2: General workflow for the structural elucidation of an organic compound.

Table 2: Comparison of Analytical Techniques for Analyzing 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environments, connectivity (via coupling), and relative proton count.Provides a unique "fingerprint." Clearly identifies all four distinct proton sets (tert-butyl, methyl, furan-H, COOH). Integration confirms the 9:3:1:1 ratio.Does not directly show the carbon skeleton.
¹³C NMR Number of unique carbon environments and their electronic state.Confirms the presence of 10 unique carbons. The carbonyl carbon signal (~170 ppm) is highly diagnostic for the carboxylic acid.[8][9]Lower sensitivity requires more sample or longer acquisition time. Does not show proton information.
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types.Provides definitive evidence for the carboxylic acid via a very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).[8][9]Provides limited information on the overall carbon framework and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₀H₁₄O₃) by providing the exact mass (182.22 g/mol ).[10] Fragmentation can support the presence of tert-butyl and carboxyl groups.Does not provide detailed information about the specific arrangement of atoms (isomerism).

Conclusion

The ¹H NMR spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is predicted to be remarkably clean and informative, with four distinct singlets corresponding to the four unique proton environments. The characteristic chemical shifts and integration ratios—particularly the downfield broad singlet of the carboxylic acid and the large 9H singlet of the tert-butyl group—provide unambiguous evidence for the key structural features of the molecule. When integrated into a broader analytical workflow that includes ¹³C NMR, IR, and MS, a complete and confident structural assignment can be achieved. This guide serves as a robust framework for interpreting such data, grounding predictions in established scientific principles and proven experimental practice.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved February 15, 2026, from [Link]

  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1647-1653. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved February 15, 2026, from [Link]

  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of Furan Derivatives: Predicting the Fragmentation Pattern of 5-Tert-butyl-2-methylfuran-3-carboxylic acid Authored by: A Senior Application Scientist This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Furan Derivatives: Predicting the Fragmentation Pattern of 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from structurally related compounds to construct a predictive model. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate and interpret the mass spectra of complex substituted furan derivatives, a crucial skill in structural elucidation for drug discovery and metabolomics.

The narrative explains the causal relationships behind fragmentation, compares the predicted behavior to simpler analogs, and provides a robust experimental protocol for empirical validation.

The Structural Elucidation Challenge: Unpacking 5-Tert-butyl-2-methylfuran-3-carboxylic acid

5-Tert-butyl-2-methylfuran-3-carboxylic acid is a multifunctional molecule with a molecular weight of 196.24 g/mol . Its structure incorporates several key features that will dictate its behavior under electron ionization (EI), the most common ionization technique for GC-MS analysis:

  • A Bulky Tert-butyl Group: Prone to characteristic fragmentation, primarily through the loss of a methyl group to form a highly stable tertiary carbocation.

  • A Substituted Furan Ring: An aromatic heterocycle whose fragmentation is influenced by its substituents.

  • A Carboxylic Acid Moiety: A functional group with well-documented fragmentation pathways, including the loss of hydroxyl and carboxyl groups.

  • A Methyl Group: Can undergo alpha-cleavage or participate in rearrangement reactions.

The interplay between these groups determines the final mass spectrum, which serves as a molecular fingerprint. Understanding the most probable fragmentation pathways is paramount for accurate identification.

Predicted Fragmentation Pathways: A Mechanistic Approach

Under electron ionization (70 eV), the 5-Tert-butyl-2-methylfuran-3-carboxylic acid molecule will form a molecular ion (M⁺˙) at m/z 196. The subsequent fragmentation is a competitive process driven by the formation of the most stable possible fragment ions and neutral losses.

Key Predicted Fragmentation Events:
  • Alpha-Cleavage of the Tert-butyl Group (Major Pathway): The most facile fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in a highly stable tertiary carbocation resonance-stabilized by the furan ring. This fragmentation is a dominant process for tert-butyl arenes.[1]

    • [M - 15]⁺: Loss of •CH₃ results in a prominent peak at m/z 181 . This is predicted to be the base peak of the spectrum.

  • Carboxylic Acid Group Fragmentation: The carboxylic acid moiety offers several distinct fragmentation routes common to this functional class.[2]

    • [M - 17]⁺: Loss of a hydroxyl radical (•OH) leads to the formation of an acylium ion at m/z 179 .

    • [M - 45]⁺: Loss of the entire carboxyl radical (•COOH) results in a fragment at m/z 151 .

  • Furan Ring and Combined Fragmentation: Subsequent fragmentation of the primary ions will lead to a cascade of smaller fragments.

    • From m/z 181: The [M - 15]⁺ ion can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the carboxylic acid group, a common fragmentation for furan derivatives, to yield a fragment at m/z 153 .

    • Loss of Water (Ortho-Effect): Although not in a classic ortho position, the proximity of the methyl and carboxylic acid groups might facilitate the loss of water (H₂O) from the molecular ion, especially under thermal stress in the GC injector. This would produce a fragment at [M - 18]⁺ , m/z 178.

The predicted fragmentation cascade is visualized below, starting from the molecular ion.

G M Molecular Ion (M⁺˙) m/z 196 F181 [M - CH₃]⁺ m/z 181 (Base Peak) M->F181 - •CH₃ (15) F179 [M - OH]⁺ m/z 179 M->F179 - •OH (17) F151 [M - COOH]⁺ m/z 151 M->F151 - •COOH (45) F57 [C(CH₃)₃]⁺ m/z 57 M->F57 Cleavage of tert-butyl group F153 [M - CH₃ - CO]⁺ m/z 153 F181->F153 - CO (28) G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve sample in Methanol (1 mg/mL) Dilute Dilute to 1-10 µg/mL in appropriate solvent Prep->Dilute Inject Inject 1 µL Dilute->Inject GC GC Separation (e.g., HP-5MS column) Inject->GC MS EI Ionization (70 eV) Mass Analyzer (Scan m/z 40-300) GC->MS Analyze Acquire Total Ion Chromatogram (TIC) MS->Analyze Spectrum Extract Mass Spectrum of Target Peak Analyze->Spectrum Interpret Interpret Fragmentation & Compare to Prediction Spectrum->Interpret

Sources

Validation

A Researcher's Guide to the Infrared Spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Tert-butyl-2-methylfuran-3-carboxylic acid, a substituted furan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Tert-butyl-2-methylfuran-3-carboxylic acid, a substituted furan derivative, presents a unique combination of functional groups that are readily elucidated by Infrared (IR) spectroscopy. This guide provides an in-depth analysis of its expected IR spectrum, a comparison with alternative analytical techniques, and the underlying principles that govern its spectral features. Our approach is grounded in established spectroscopic principles and supported by extensive literature to ensure scientific integrity.

The Unique Spectral Signature of a Substituted Furan Carboxylic Acid

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. Each functional group possesses a characteristic set of vibrational frequencies, making IR spectroscopy an invaluable tool for structural elucidation.

The molecular structure of 5-Tert-butyl-2-methylfuran-3-carboxylic acid dictates a complex and informative IR spectrum. The key functional groups contributing to its spectral signature are the carboxylic acid, the substituted furan ring, and the tert-butyl group.

cluster_functional_groups Key Functional Groups mol Carboxylic Acid Carboxylic Acid mol->Carboxylic Acid -COOH Furan Ring Furan Ring mol->Furan Ring C4H2O Tert-butyl Group Tert-butyl Group mol->Tert-butyl Group -C(CH3)3 Methyl Group Methyl Group mol->Methyl Group -CH3

Caption: Molecular structure of 5-Tert-butyl-2-methylfuran-3-carboxylic acid highlighting its primary functional groups.

Deciphering the Spectrum: A Functional Group Analysis

The IR spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is a composite of the absorption bands from its constituent parts. The following table summarizes the expected characteristic absorption frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend (out-of-plane)950 - 910Broad, Medium
Furan RingC=C Stretch~1600 and ~1500Medium to Weak
Furan RingC-O-C Stretch~1150 - 1050Strong
Tert-butyl GroupC-H Stretch (asymmetric)~2960Strong
Tert-butyl GroupC-H Stretch (symmetric)~2870Medium
Tert-butyl GroupC-H Bend (asymmetric)~1460Medium
Tert-butyl GroupC-H Bend (symmetric, split)~1385 and ~1370Medium
Methyl GroupC-H Stretch~2925Medium
Methyl GroupC-H Bend~1450 and ~1380Medium
The Dominance of the Carboxylic Acid Group

The most prominent features in the IR spectrum will undoubtedly arise from the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretching vibration is exceptionally broad, typically spanning from 3300 to 2500 cm⁻¹.[2][3] This broad absorption is a hallmark of carboxylic acids and can often overlap with C-H stretching vibrations.[3]

The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp band. For aromatic or α,β-unsaturated carboxylic acids, this peak typically appears in the range of 1710-1680 cm⁻¹.[2] The conjugation with the furan ring in 5-Tert-butyl-2-methylfuran-3-carboxylic acid will likely shift the C=O absorption to this lower wavenumber region.[1]

Furthermore, the carboxylic acid group exhibits a strong C-O stretching vibration between 1320 and 1210 cm⁻¹ and a characteristic broad out-of-plane O-H bend in the 950-910 cm⁻¹ region.[3]

The Furan Ring's Contribution

The furan ring, an aromatic heterocycle, will contribute several bands to the spectrum. The C=C stretching vibrations within the ring are expected to produce absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[4] The C-O-C stretching of the furan ether linkage will result in a strong absorption band, typically in the 1150-1050 cm⁻¹ range.[5] The substitution pattern on the furan ring will influence the exact positions and intensities of these bands.

The Signature of the Tert-butyl and Methyl Groups

The aliphatic C-H bonds of the tert-butyl and methyl groups will give rise to stretching vibrations in the 3000-2850 cm⁻¹ region.[6] A key diagnostic feature of the tert-butyl group is the splitting of the symmetric C-H bending vibration into two distinct bands at approximately 1385 cm⁻¹ and 1370 cm⁻¹.[7][8] The asymmetric C-H bending will appear around 1460 cm⁻¹. The methyl group attached to the furan ring will also contribute to the C-H stretching and bending regions.

An Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solid Sample Solid Sample Clean ATR Crystal Clean ATR Crystal (e.g., with isopropanol) Solid Sample->Clean ATR Crystal Background Scan Perform Background Scan Clean ATR Crystal->Background Scan Place Sample Place small amount of solid sample on crystal Background Scan->Place Sample Apply Pressure Apply consistent pressure Place Sample->Apply Pressure Collect Spectrum Collect Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Apply Pressure->Collect Spectrum ATR Correction Apply ATR Correction Collect Spectrum->ATR Correction Baseline Correction Perform Baseline Correction ATR Correction->Baseline Correction Peak Picking Identify and label peaks Baseline Correction->Peak Picking

Caption: A streamlined workflow for acquiring the FT-IR spectrum of a solid sample using an ATR accessory.

A Comparative Perspective: Beyond Infrared Spectroscopy

While IR spectroscopy is an excellent tool for identifying functional groups, a comprehensive characterization of 5-Tert-butyl-2-methylfuran-3-carboxylic acid necessitates the use of complementary analytical techniques.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed structural information, including stereochemistry.Less sensitive than mass spectrometry.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Complements ¹H NMR for a complete carbon skeleton determination.Longer acquisition times and lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on functional groups or connectivity.
UV-Vis Spectroscopy Information about conjugated systems.Simple, rapid, and quantitative for chromophore-containing compounds.Provides limited structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable for elucidating the precise connectivity of the atoms in the molecule. For instance, the ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the methyl group, and the tert-butyl group, with their chemical shifts and coupling patterns revealing their neighboring atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

Mass spectrometry would confirm the molecular weight of the compound (182.22 g/mol ) and its fragmentation pattern could provide further structural clues.[9] UV-Vis spectroscopy would be expected to show absorptions corresponding to the π → π* transitions of the conjugated furan-carboxylic acid system.

Conclusion: A Synergistic Approach to Structural Elucidation

The infrared spectrum of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is predicted to be rich with information, clearly indicating the presence of its key functional groups. The characteristic broad O-H stretch and strong C=O stretch of the carboxylic acid, combined with the signatures of the substituted furan ring and the tert-butyl group, provide a robust fingerprint for its identification. However, for an authoritative and comprehensive structural assignment, a synergistic approach employing IR spectroscopy in conjunction with NMR and mass spectrometry is the gold standard in modern chemical research. This multi-technique approach ensures the highest level of confidence in the characterization of novel compounds, a critical step in any scientific or drug development endeavor.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634-6643. Available at: [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • Sappenfield, E. L. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. Available at: [Link]

  • Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitriles. Chemical Papers, 32(3), 392-396. Available at: [Link]

  • Zdanovskaia, C. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1883-1893. Available at: [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ResearchGate. (2015). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 122-130. Available at: [Link]

  • Karabacak, M., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 46-53. Available at: [Link]

  • Arslan, H., et al. (2008). FT-IR spectrum of tert-butyl 3a-Chloroperhydero-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Available at: [Link]

  • ResearchGate. (2003). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. Available at: [Link]

  • Stenutz. (n.d.). 5-tert-butyl-2-methylfuran-3-carboxylic acid. Available at: [Link]

  • Wuhan Chemwish Technology Co., Ltd. (n.d.). 5-tert-Butyl-2-methylfuran-3-carboxylic acid CAS NO.38422-62-7. Available at: [Link]

  • YouTube. (2015, November 24). Factors affecting Vibrational Frequency. Available at: [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Spectroscopy Tutorial: Reference. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid: Beyond a Single Crystal

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 5-Tert-butyl-2-methylfuran-3-carboxylic acid, a polysubstituted furan derivative. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide will leverage crystallographic data from closely related furan analogs and provide a comparative analysis with other powerful spectroscopic techniques. We will explore the strengths and limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into how these methods can be synergistically employed for unambiguous structure elucidation.

The Central Role of Structural Analysis

5-Tert-butyl-2-methylfuran-3-carboxylic acid embodies a class of small organic molecules with potential applications in medicinal chemistry and materials science. The furan ring is a common motif in biologically active compounds, and its substitution pattern significantly influences its chemical properties and biological interactions.[1] A thorough understanding of its structure is paramount for predicting its reactivity, designing derivatives with enhanced properties, and understanding its mechanism of action at a molecular level.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by a crystalline sample to determine the precise arrangement of atoms, yielding highly accurate bond lengths, bond angles, and conformational details.

  • Planarity of the Furan Ring: The extent to which the furan ring deviates from planarity.

  • Conformation of the Carboxylic Acid Group: The orientation of the carboxylic acid relative to the furan ring.

  • Intermolecular Interactions: The presence and nature of hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing.

Experimental Workflow for X-ray Crystallography

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Experimental Protocol
  • Crystallization: Dissolve 5-Tert-butyl-2-methylfuran-3-carboxylic acid in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use direct methods or Patterson techniques to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Tert-butyl-2-methylfuran-3-carboxylic acid, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be instrumental in its characterization.[3][4]

Key Information from NMR:
  • ¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts (indicative of their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (revealing adjacent protons). We would expect to see signals for the methyl group, the tert-butyl group, the furan ring proton, and the carboxylic acid proton.

  • ¹³C NMR: Would show the number of unique carbon atoms and their chemical shifts. The carbonyl carbon of the carboxylic acid would have a characteristic downfield shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the substitution pattern on the furan ring and the overall molecular structure.

Experimental Workflow for NMR Spectroscopy

Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.

Generalized Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Tert-butyl-2-methylfuran-3-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform a series of 2D NMR experiments, including COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assemble the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[5][6][7]

Key Information from MS:
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule, which directly gives the molecular weight.

  • Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable manner. The masses of the fragments can provide clues about the different functional groups and their connectivity. For 5-Tert-butyl-2-methylfuran-3-carboxylic acid, characteristic fragments would likely arise from the loss of the tert-butyl group, the carboxylic acid group, or parts of the furan ring.

Experimental Workflow for Mass Spectrometry

Figure 3: A simplified workflow for mass spectrometry analysis.

Generalized Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural features.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[8][9]

Key Information from IR:

For 5-Tert-butyl-2-methylfuran-3-carboxylic acid, the IR spectrum would show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹.[8]

  • C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1725 cm⁻¹.[8]

  • C-O stretch of the furan ring and carboxylic acid: Bands in the fingerprint region (below 1500 cm⁻¹).

  • C-H stretches of the alkyl groups: Bands just below 3000 cm⁻¹.

Experimental Workflow for IR Spectroscopy

Figure 4: A basic workflow for infrared spectroscopy.

Generalized Experimental Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or by using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided Precise 3D structure in the solid state, bond lengths, bond angles, stereochemistry, crystal packing.Detailed connectivity and 3D structure in solution, chemical environments of atoms.Molecular weight, elemental composition (high-resolution), fragmentation patterns for structural clues.Presence of functional groups.
Sample Requirements Single crystal of sufficient size and quality.5-10 mg dissolved in a deuterated solvent.Microgram to nanogram quantities.Milligram quantities, can be solid or liquid.
Resolution Atomic resolution.High resolution, distinguishes subtle differences in chemical environments.High mass accuracy with high-resolution instruments.Identifies functional groups, but not their specific locations.
Primary Application Unambiguous determination of solid-state structure.Primary tool for structure elucidation of organic molecules in solution.Determination of molecular formula and confirmation of molecular weight.Rapid identification of functional groups.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only.Can be complex to interpret for large or highly symmetric molecules. Provides an average structure in solution.Fragmentation can be complex and may not always provide clear structural information. Isomers can be difficult to distinguish.Provides limited information on the overall molecular structure and connectivity.

Conclusion: A Synergistic Approach to Structural Elucidation

While X-ray crystallography remains the definitive method for determining the solid-state structure of a molecule, a comprehensive understanding of a compound like 5-Tert-butyl-2-methylfuran-3-carboxylic acid requires a multi-faceted analytical approach. NMR spectroscopy provides invaluable information about the molecule's structure and connectivity in the more biologically relevant solution state. Mass spectrometry confirms the molecular weight and offers clues to the molecular framework through fragmentation analysis. Infrared spectroscopy provides a quick and effective way to identify the key functional groups present.

For drug development professionals and researchers, the synergistic use of these techniques is crucial. While the pursuit of a single crystal for X-ray analysis is a worthy endeavor, the wealth of information obtained from NMR, MS, and IR spectroscopy can often provide a confident and complete structural assignment, enabling the progression of research and development activities.

References

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

  • PubChem. (n.d.). 3-Furoic acid. [Link]

  • ResearchGate. (n.d.). Furan Derivatives. [Link]

  • Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 5-Tert-butyl-2-methylfuran-3-carboxylic acid

This guide provides a detailed framework for the safe and compliant disposal of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a protocol that is not only proced...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of 5-Tert-butyl-2-methylfuran-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a protocol that is not only procedurally sound but also grounded in the chemical principles that dictate safe handling and waste management. We will move beyond a simple checklist to ensure you understand the causality behind each recommendation, empowering your laboratory to maintain the highest standards of safety and environmental stewardship.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 5-Tert-butyl-2-methylfuran-3-carboxylic acid is a substituted organic acid. Its hazard profile is rooted in its acidic nature and its classification as a combustible solid that is harmful if ingested.

The primary route of exposure risk is accidental ingestion, though skin, eye, and respiratory irritation are potential hazards common to similar furan-based carboxylic acids.[1] Therefore, all handling and disposal operations must be predicated on preventing direct contact and aerosol generation.

Table 1: Key Safety and Physical Properties

Property Value
Chemical Name 5-Tert-butyl-2-methylfuran-3-carboxylic acid[2]
CAS Number 38422-62-7[2]
Molecular Formula C₁₀H₁₄O₃[2][3][4]
Physical Form Solid[3][4]
GHS Pictogram GHS07 (Exclamation Mark)[3][4]
GHS Signal Word Warning[3][4]
Primary Hazard Statement H302: Harmful if swallowed[3][4]
Potential Associated Hazards H315: Causes skin irritation, H319: Causes serious eye irritation[1]

| Storage Class | 11: Combustible Solids[3][4] |

The Disposal Decision Workflow

The correct disposal path is determined by the form of the waste (pure solid, solution), the presence of contaminants, and, most importantly, your institution's specific environmental health and safety (EH&S) policies. The following workflow illustrates the critical decision points. The scientifically prudent and universally compliant path is collection by a professional disposal service. In-lab treatment is a conditional exception, not the rule.

DisposalWorkflow start Waste Generated: 5-Tert-butyl-2-methylfuran-3-carboxylic acid q1 Is the waste a pure solid OR a large quantity (>50g or >100mL)? start->q1 q2 Is the waste mixed with other hazardous materials (e.g., heavy metals, halogenated solvents)? q1->q2 No (Small, dilute quantity) proc_collect PRIMARY PATH: Collect for Professional EH&S Disposal q1->proc_collect  Yes q3 Does your institutional EH&S policy EXPLICITLY PERMIT in-lab neutralization and sewer disposal for this chemical class? q2->q3 No (Uncontaminated) q2->proc_collect  Yes q3->proc_collect  No / Uncertain proc_neutralize CONDITIONAL PATH: In-Lab Neutralization Protocol q3->proc_neutralize Yes

Caption: Disposal decision workflow for 5-Tert-butyl-2-methylfuran-3-carboxylic acid.

Primary Disposal Protocol: Collection for Professional Disposal

This is the most secure and compliant method for disposing of 5-Tert-butyl-2-methylfuran-3-carboxylic acid waste. It transfers the final treatment responsibility to certified professionals, ensuring environmental regulations are met.

Methodology:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash goggles, and nitrile gloves. If handling the solid powder where dust may be generated, conduct operations within a chemical fume hood.[1]

  • Waste Segregation: Designate a specific waste container for this compound. It is critical to keep organic acids separate from other waste streams.[5][6]

    • Rationale: Mixing with bases can cause a violent, exothermic reaction. Contact with strong oxidizers poses a fire risk. Combining with inorganic acids complicates waste profiling for the disposal facility.

  • Container Selection: Use a clean, sealable, high-density polyethylene (HDPE) or glass container. Ensure the container is free of contaminants that could react with the acid. Never use a metal container, as acids can corrode them.[7]

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste tag as required by your institution.[6] The label must clearly state:

    • "Hazardous Waste"

    • Full Chemical Name: "5-Tert-butyl-2-methylfuran-3-carboxylic acid"

    • All constituents and their approximate percentages.

    • Associated Hazards: "Corrosive (Acid)", "Harmful if Swallowed".

    • Generator's Name and Laboratory Information.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be in a well-ventilated location, away from heat or ignition sources, and with secondary containment to manage potential leaks. Ensure it is segregated from incompatible materials, particularly bases.[5]

  • Arrange Pickup: Once the container is full or has been in storage for the maximum allowable time (e.g., up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][8]

Conditional Protocol: In-Lab Neutralization (Small Aqueous Quantities Only)

⚠️ Important Prerequisite: This procedure is reserved only for very small quantities (e.g., <25 mL) of uncontaminated, dilute aqueous solutions and is permissible only if explicitly allowed by your institution's waste disposal policies.[9] Given the lack of specific ecotoxicity data for this compound, sewer disposal after neutralization is not broadly recommended and carries a risk of environmental non-compliance. When in doubt, default to the primary collection protocol.

Methodology:

  • Work Area: Perform all steps in a certified chemical fume hood while wearing full PPE.

  • Dilution: If starting with a concentrated solution, first dilute it by slowly adding the acidic solution to at least 10 parts of cold water, while stirring, in a large beaker.[5][9] This dissipates the heat of dilution.

  • Neutralization: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate. Slowly and carefully add the basic solution to the stirring acidic solution.

    • Rationale: A weak base is used to control the rate of reaction, preventing excessive heat generation, foaming (in the case of bicarbonate), and splashing that can occur when using a strong base like sodium hydroxide.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH is stable within the neutral range specified by your local water authority (typically between 5.0 and 9.0).[7][9]

  • Final Disposal: If all conditions are met and institutional policy allows, the fully neutralized solution can be flushed to the sanitary sewer with at least 20 parts of running water.[9]

Spill and Emergency Procedures
  • Spill Response:

    • Solid Spill: In case of a small spill of the solid, avoid raising dust.[10] Gently cover with an inert absorbent material, such as sand or vermiculite. Carefully sweep the material into a designated waste container for disposal via the primary protocol.

    • Liquid Spill: For a solution, contain the spill and absorb it with a chemical absorbent pad or inert material. Place all contaminated materials into a sealed bag or container and label it as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Emergency Contact: In the event of a large spill or personal exposure, alert your colleagues and contact your institution's EH&S office or emergency services immediately.[5]

By adhering to this comprehensive guide, you can ensure the disposal of 5-Tert-butyl-2-methylfuran-3-carboxylic acid is handled with the scientific rigor and safety consciousness it requires, protecting yourself, your colleagues, and the environment.

References

  • Organic Acid Standard Operating Procedure . University of Washington. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Inorganic Acid Waste in Laboratories . Temple University. [Link]

  • Safety Data Sheet - Tetrahydrofuran . Lab Alley. [Link]

  • 5-tert-butyl-2-methylfuran-3-carboxylic acid Information . Stenutz. [Link]

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Handling

Personal protective equipment for handling 5-Tert-butyl-2-methylfuran-3-carboxylic acid

Technical Safety Guide: Handling 5-Tert-butyl-2-methylfuran-3-carboxylic Acid Executive Summary This guide defines the operational safety, personal protective equipment (PPE), and disposal protocols for 5-Tert-butyl-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 5-Tert-butyl-2-methylfuran-3-carboxylic Acid

Executive Summary

This guide defines the operational safety, personal protective equipment (PPE), and disposal protocols for 5-Tert-butyl-2-methylfuran-3-carboxylic acid (CAS: 38422-62-7). While classified as an irritant rather than a highly toxic agent, its physical properties as a fine organic solid necessitate strict dust control and mucosal protection. This document serves as a primary reference for researchers to integrate safety directly into experimental workflows.

Hazardous Profile & Physicochemical Properties

Before handling, every operator must internalize the GHS classifications. This compound acts primarily as a localized irritant to the respiratory tract, eyes, and skin.

ParameterData
CAS Number 38422-62-7
Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State Pale yellow solid / Powder
Signal Word WARNING
GHS Classifications H315: Causes skin irritation (Cat.[1] 2)H319: Causes serious eye irritation (Cat.[1] 2A)H335: May cause respiratory irritation (STOT SE 3)
Solubility Soluble in organic solvents (DCM, Methanol, DMSO); sparingly soluble in water.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier Layer" principle. The following matrix dictates the required gear based on the specific interaction with the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Standard Barrier: Nitrile provides excellent resistance to organic acids. Latex is not recommended due to potential allergenicity and lower chemical resistance to common solvents used with this acid.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Dust Defense: Safety glasses with side shields are insufficient if the powder is fine/dusty. Goggles seal the orbital area against airborne particulates and accidental splashes during dissolution.
Body Protection Lab Coat (Cotton/Poly blend or Nomex)Skin Shield: Must be buttoned to the neck. Sleeves must be tucked into glove cuffs (or use over-sleeves) to prevent wrist exposure.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Inhalation Control: All weighing and transfer must occur inside a certified fume hood. If hood access is impossible (rare), a fit-tested N95 respirator is mandatory to prevent H335 (respiratory irritation).

Operational Workflow: Handling & Synthesis

This workflow integrates safety checks into the experimental process.

Step 1: Engineering Control Verification
  • Airflow Check: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Static Control: Organic powders can be statically charged. Use an antistatic gun or ionizer bar if the powder "flies" during spatula transfer.

Step 2: Weighing and Transfer (Critical Step)
  • Location: Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield but keep the sash as low as possible.

  • Technique:

    • Tare the receiving vessel (flask/vial) before opening the chemical container.

    • Open the container slowly to avoid a pressure differential that puffs dust into the air.

    • Use a clean, dry spatula. Do not return excess chemical to the stock container (prevents cross-contamination).

    • Wipe Down: Immediately wipe the balance area with a wet paper towel (solvent or water) to capture invisible dust residues.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Dichloromethane, THF) slowly. The dissolution of carboxylic acids can be slightly exothermic; although mild for this compound, always monitor for heat evolution.

  • Inert Atmosphere: While not strictly pyrophoric, furan derivatives can be sensitive to oxidation over time. It is best practice to run reactions under Nitrogen or Argon.

Visualization: Safety & Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Go/No-Go" safety decision points.

SafetyWorkflow Start Start: Chemical Retrieval CheckHood Check Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE_Check Verify PPE: Goggles, Nitrile Gloves, Lab Coat CheckHood->PPE_Check Weighing Weighing Process (Inside Hood / Draft Shield) PPE_Check->Weighing DustControl Is Dust Visible? Weighing->DustControl Cleanup Wet Wipe Balance Area DustControl->Cleanup No Stop STOP: Secure Area & Wait for Dust Settlement DustControl->Stop Yes Reaction Proceed to Reaction (Solvent Addition) Cleanup->Reaction Stop->Weighing After 5 mins

Figure 1: Operational safety workflow for handling solid organic acids. Note the critical decision point regarding dust generation.

Emergency Procedures

Incident TypeImmediate Action
Eye Contact Flush Immediately: Use an eyewash station for 15 minutes. Hold eyelids open to ensure irrigation of the entire eye surface. Seek medical attention if irritation persists.
Skin Contact Wash & Peel: Immediately wash with soap and copious water.[2] Remove contaminated clothing carefully to avoid pulling chemicals over the face.
Spill (Solid) Wet Sweep: Do not dry sweep dust. Cover the spill with a paper towel dampened with water or ethanol, then scoop into a waste bag. This prevents airborne dispersion.
Inhalation Fresh Air: Move the affected person to fresh air immediately.[2] If breathing is difficult, emergency services must be contacted.

Disposal & Decontamination

Proper disposal ensures environmental compliance and laboratory safety.

  • Waste Categorization:

    • Solid Waste: Contaminated paper towels, gloves, and weighing boats must be disposed of in the "Hazardous Solid Waste" bin.

    • Liquid Waste: Reaction mixtures containing this acid should be segregated into "Organic Solvent Waste" (Non-Halogenated or Halogenated depending on the solvent used).

  • Neutralization (Optional but Recommended):

    • Before disposal, acidic solutions can be neutralized with a dilute base (e.g., Sodium Bicarbonate solution) if required by local facility protocols, but incineration is the standard route for organic synthesis waste.

  • Final Destruction:

    • The compound should ultimately be disposed of via a licensed chemical waste contractor for incineration equipped with an afterburner and scrubber.

References

  • PubChem. (2025). GHS Classification Summary for Furan Compounds. National Library of Medicine. Retrieved from [Link]

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